ML 297
Description
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSMUSSYJUQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML297: A Technical Guide to its Selectivity for GIRK1-Containing Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective activation of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit by the novel small molecule, ML297. This document consolidates quantitative data, details key experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Selectivity Profile of ML297
ML297 has been identified as a potent and selective agonist of GIRK channels that include the GIRK1 subunit. Its selectivity has been quantified across various GIRK channel subunit combinations and other related ion channels using techniques such as thallium flux assays and electrophysiology. The following tables summarize the available quantitative data.
| Channel Subunit | Assay Type | Parameter | Value (nM) | Reference |
| GIRK1/2 | Thallium Flux | EC50 | ~160 | [1] |
| GIRK1/2 | Electrophysiology | EC50 | 233 ± 38 | [2][3] |
| GIRK1/3 | Thallium Flux | EC50 | 914 | [4] |
| GIRK1/4 | Thallium Flux | EC50 | 887 | [4] |
| GIRK2 | Thallium Flux | Activity | Inactive | [1][5] |
| GIRK2/3 | Thallium Flux | Activity | Inactive | [1][4][5] |
Table 1: Potency of ML297 on GIRK Channel Subtypes. This table highlights the potency of ML297 in activating various GIRK channel heteromers. The data clearly indicates a preference for GIRK1-containing channels, with the highest potency observed for the GIRK1/2 combination.
| Channel/Receptor | Assay Type | Parameter | Value (µM) | Reference |
| Kir2.1 | Thallium Flux | Activity | Inactive | [1][4] |
| Kv7.4 | Thallium Flux | Activity | Inactive | [1][4] |
| hERG | Thallium Flux | IC50 | ~10 (partial inhibition) | [1] |
Table 2: Selectivity of ML297 against other Potassium Channels. This table demonstrates the selectivity of ML297 for GIRK1-containing channels over other types of potassium channels. ML297 shows no activity against Kir2.1 and Kv7.4, but exhibits partial inhibition of the hERG channel at significantly higher concentrations than its activation of GIRK1/2.
Signaling Pathways and Mechanism of Action
GIRK channels are typically activated by the Gβγ subunits of G-proteins following the activation of a G-protein coupled receptor (GPCR).[6][7][8][9][10] However, ML297 activates GIRK1-containing channels through a distinct, G-protein-independent mechanism.[1][2][3] This activation still requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[2][3][11][12] The selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acid residues within the GIRK1 subunit: F137 in the pore helix and D173 in the second membrane-spanning domain.[2][11][13]
Figure 1: Canonical vs. ML297 GIRK Channel Activation Pathways.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the selectivity of ML297.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion flow through GIRK channels in response to ML297.
Cell Culture and Transfection:
-
HEK293 cells are cultured in standard media.
-
Cells are transiently transfected with cDNAs encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) and often a GPCR (e.g., GABA-B receptor) for comparison with canonical activation.
Recording Solutions:
-
External (Bath) Solution (in mM): 120 NaCl, 25 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).
Recording Procedure:
-
Transfected cells are identified for recording.
-
A glass micropipette filled with internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -70 mV.
-
ML297 is applied to the bath at various concentrations to determine the dose-response relationship.
-
Inward currents, representing K+ efflux, are recorded and analyzed.
Figure 2: Workflow for Whole-Cell Patch-Clamp Experiments.
Thallium Flux Assay
This is a higher-throughput method to assess potassium channel activity by measuring the influx of thallium (Tl+), a surrogate for K+.
Cell Culture and Plating:
-
HEK-293 cells stably expressing the desired GIRK channel subunits are cultured.
-
Cells are plated into 384-well microplates.
Assay Procedure (using a commercial kit like FluxOR™):
-
Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™ reagent) at room temperature.
-
The dye-loading buffer is replaced with a dye-free assay buffer.
-
A baseline fluorescence reading is taken.
-
A stimulus buffer containing Tl+ and the test compound (ML297) at various concentrations is added to the wells.
-
The influx of Tl+ through open GIRK channels leads to an increase in fluorescence.
-
The fluorescence intensity is measured kinetically over time using a plate reader.
-
The rate of fluorescence increase is proportional to the GIRK channel activity.
Figure 3: Workflow for Thallium Flux Assays.
Conclusion
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Relevance of GIRK Channels in Heart Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ML297 Binding Site on the GIRK1 Subunit
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding site and mechanism of action for ML297, a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.
Introduction to GIRK Channels and ML297
G-protein-gated inwardly rectifying K+ (GIRK or Kir3) channels are crucial mediators of inhibitory neurotransmission in the brain and heart.[1][2][3] They are activated by Gβγ subunits released from G-protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and reduced cellular excitability.[2][4][5] GIRK channels are tetramers formed by combinations of four subunits (GIRK1-4).[3][6] The GIRK1 subunit is a key component of most neuronal and cardiac GIRK channels, typically forming heterotetramers like GIRK1/2 and GIRK1/4.[1][3][4] While GIRK1 cannot form functional channels on its own, its inclusion in heteromeric assemblies confers robust channel activity.[3][6][7]
The lack of selective pharmacological tools has historically hindered the study of GIRK channel physiology.[1][3] ML297 was identified as the first potent and selective small-molecule activator of GIRK1-containing channels, providing a valuable tool for research and potential therapeutic development for conditions like epilepsy and anxiety.[1][8]
The ML297 Binding Site and Mechanism of Action
ML297 activates GIRK1-containing channels through a direct interaction, in a manner that is independent of G-protein signaling but still requires the presence of the membrane lipid phosphatidylinositol-4,5-bisphosphate (PIP2).[1][3][9][10]
Key Amino Acid Residues: Research has identified two amino acids in the GIRK1 subunit that are both necessary and sufficient for the selective activation by ML297.[1][3][9]
-
Phenylalanine 137 (F137): Located in the pore helix.[1][3][9]
-
Aspartic Acid 173 (D173): Located in the second membrane-spanning domain.[1][3][9]
The spatial proximity of these two residues suggests they may form part of a binding pocket for ML297.[1] Introducing these two residues into the GIRK2 subunit (GIRK2-FD) makes the resulting channel sensitive to ML297, confirming their critical role.[10] Further analysis suggests the binding site is intercalated between the two transmembrane domains, with residues like GIRK1-Q165 also contributing to the interaction by coordinating with the central urea (B33335) linker of ML297.[10]
Signaling Pathway: The canonical activation of GIRK channels involves a GPCR, a G-protein, and the direct binding of Gβγ to the channel. ML297 bypasses the GPCR and G-protein, directly activating the channel. Both pathways, however, are dependent on PIP2, which primes the channel for opening.[1][3][5]
Quantitative Data: ML297 Potency and Selectivity
ML297 exhibits strong selectivity for GIRK channels that include the GIRK1 subunit. It is inactive on channels composed solely of GIRK2 or GIRK2/3 heteromers.[8][11] The potency, measured by EC50 (half-maximal effective concentration), varies slightly depending on the specific GIRK1 partner subunit.
| Channel Subunit Composition | Potency (EC50/IC50) | Assay Type | Reference |
| GIRK1/2 | ~160 nM | Thallium Flux Assay | [8] |
| GIRK1/2 | 162 nM | Thallium Flux Assay | [11] |
| GIRK1/2 | 233 ± 38 nM | Whole-Cell Electrophysiology | [1] |
| GIRK1/3 | 914 nM | Not Specified | [12] |
| GIRK1/4 | 887 nM | Not Specified | [12] |
| GIRK2 | Inactive | Thallium Flux Assay | [8] |
| GIRK2/3 | Inactive | Thallium Flux Assay | [8][11] |
Experimental Protocols
The identification of the ML297 binding site and its characterization relied on key experimental methodologies, primarily site-directed mutagenesis coupled with functional assays.
A. Thallium Flux Assay
This high-throughput assay is used to measure GIRK channel activity. Thallium ions (Tl+) can pass through open potassium channels and bind to a fluorescent dye inside the cell, causing an increase in fluorescence.
-
Cell Preparation: HEK-293 cells are transiently transfected with the desired GIRK channel subunits (e.g., GIRK1/2, GIRK2, or various mutants).[8]
-
Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay Protocol:
-
Cells are placed in a chloride-free buffer.
-
A baseline fluorescence reading is taken.
-
A stimulus buffer containing ML297 and thallium sulfate (B86663) is added.[8]
-
The change in fluorescence over time is measured using a plate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the thallium influx and thus to the GIRK channel activity. Concentration-response curves are generated to determine the EC50 of ML297 for different channel compositions.[8]
B. Whole-Cell Patch-Clamp Electrophysiology
This technique provides detailed information about the electrical currents flowing through the ion channels in a single cell.
-
Cell Culture: HEK-293 cells expressing the GIRK subunits of interest (and often a GPCR like the GABA-B receptor for comparison) are grown on coverslips.[1][13]
-
Recording Setup:
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a set voltage (e.g., -70 mV).[1][8]
-
-
Experimental Procedure:
-
A baseline current is recorded in an extracellular bath solution (e.g., with 25 mM K+).[1]
-
ML297 is applied to the bath at various concentrations.[1][13]
-
The resulting inward K+ current is measured.
-
The current can be blocked by nonselective K+ channel blockers like barium (Ba2+) to confirm it is a potassium current.[8]
-
-
Data Analysis: The magnitude of the ML297-evoked current is measured and plotted against the drug concentration to calculate EC50. Activation and deactivation kinetics can also be analyzed.[1]
Conclusion
The selective activation of GIRK1-containing channels by ML297 is conferred by a specific binding site involving at least two key residues, F137 and D173, located in the pore helix and second transmembrane domain of the GIRK1 subunit. ML297 acts as a direct agonist, bypassing the need for G-protein activation while still requiring PIP2 as a cofactor. The detailed characterization of this binding site and mechanism of action, enabled by a combination of molecular biology and functional assays, establishes ML297 as a critical tool for dissecting the physiological and pathological roles of GIRK1-containing channels and provides a foundation for the structure-based design of novel therapeutics.
References
- 1. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 5. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 6. Structural elements in the Girk1 subunit that potentiate G protein–gated potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a Molecular Switch Probe to Activate or Inhibit GIRK1 Heteromers In Silico Reveals a Novel Gating Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
Pharmacokinetics of ML297 in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of ML297, a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, in rodent models. The information presented herein is crucial for the design and interpretation of preclinical studies aimed at evaluating the therapeutic potential of ML297 and similar compounds.
Introduction
ML297 has emerged as a valuable tool for investigating the physiological roles of GIRK channels and as a potential therapeutic agent for neurological disorders such as epilepsy and anxiety. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is fundamental for predicting its behavior in humans and for establishing a safe and effective dosing regimen. This guide summarizes the available quantitative pharmacokinetic data, details the experimental methodologies employed in key studies, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the in vitro and in vivo pharmacokinetic parameters of ML297 in mouse and rat models.
In Vitro ADME Profile of ML297 in Mouse
| Parameter | Value | Reference |
| Solubility | 17.5 µM | [1] |
| Plasma Protein Binding (fu) | 0.026 | [1] |
| Mouse Liver Microsome Metabolism (ClHEP) | 88 mL/min/kg | [1] |
In Vivo Pharmacokinetic Profile of ML297 in Mouse (Intraperitoneal Administration)
| Parameter | Dose | Value | Reference |
| Maximal Free Plasma Concentration (Cmax) | 60 mg/kg | 640 nM | [1] |
| Maximal Free Brain Concentration (Cmax) | 60 mg/kg | 130 nM | [1] |
| Brain-to-Plasma Ratio | 60 mg/kg | 0.2 | [1] |
No comprehensive data on Tmax, AUC, or half-life for ML297 in mice following intraperitoneal administration has been identified in the reviewed literature.
In Vivo Pharmacokinetic Profile of ML297 in Rat
Further studies are required to fully characterize the pharmacokinetic profile of ML297 in rats.
Oral Bioavailability
No specific data on the oral bioavailability of ML297 in rodent models has been identified in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols used in key in vivo studies of ML297.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57/BL6 mice.
-
Dosing: A single intraperitoneal (IP) injection of ML297 at a dose of 60 mg/kg.
-
Sample Collection: Blood and brain tissue were collected 30 minutes post-dosing. Blood was collected via cardiac puncture, and plasma was separated by centrifugation. Brains were removed, washed, and immediately frozen.
-
Sample Preparation:
-
Plasma: Proteins were precipitated using ice-cold acetonitrile (B52724) containing an internal standard.
-
Brain: Brains were homogenized in a 70:30 isopropanol:water mixture. The homogenate was then subjected to protein precipitation with acetonitrile.
-
-
Analytical Method: The concentrations of ML297 in plasma and brain homogenate supernatants were determined using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1]
In Vivo Efficacy Studies in Mouse Models of Epilepsy
-
Animal Model: Male C57/BL6 mice (8–10 months old).
-
Dosing: ML297 was administered via intraperitoneal injection at doses of 10, 30, and 60 mg/kg. The vehicle used was 2% DMSO in 0.5% aqueous hydroxypropyl cellulose.
-
Maximal Electroshock (MES) Model:
-
Mice were administered ML297 (60 mg/kg) or vehicle.
-
30 minutes after the injection, an electrical stimulus was delivered via ear-clip electrodes to induce a seizure.
-
The latency to seizure onset was recorded.
-
-
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Mice were administered ML297 (60 mg/kg) or vehicle.
-
30 minutes later, PTZ (a chemical convulsant) was administered intraperitoneally.
-
The time to the onset of convulsions and the survival rate were recorded.[1]
-
Visualizations
Diagrams are provided to illustrate the signaling pathway of ML297 and the workflow of the in vivo epilepsy experiments.
Signaling Pathway of ML297
Caption: Signaling pathway of ML297 activation of GIRK channels.
Experimental Workflow for In Vivo Epilepsy Models
Caption: Workflow for ML297 efficacy testing in mouse epilepsy models.
Conclusion
The available data indicates that ML297 possesses favorable in vitro properties and demonstrates in vivo efficacy in rodent models of epilepsy, supported by its ability to penetrate the central nervous system. However, a comprehensive quantitative pharmacokinetic profile, particularly in rats and via the oral route of administration, remains to be fully elucidated. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of neuropharmacology and drug development, highlighting the current state of knowledge and identifying key areas for future investigation to further characterize the therapeutic potential of ML297.
References
In-Depth Technical Guide: Central Nervous System Penetration of ML297
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML297 (also known as VU0456810) is a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2] These channels are widely expressed in the central nervous system (CNS) and play a crucial role in regulating neuronal excitability.[1][3] The therapeutic potential of ML297 for neurological disorders such as epilepsy and anxiety has been a subject of interest.[2][4][5][6] A critical factor in the development of any CNS-acting therapeutic is its ability to penetrate the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain. This guide provides a comprehensive overview of the CNS penetration of ML297, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Data on ML297 CNS Penetration
The following tables summarize the key pharmacokinetic and CNS penetration parameters of ML297 based on in vivo studies in mice.
Table 1: In Vivo Pharmacokinetic Properties of ML297 in Mice [1]
| Parameter | Value |
| Dose | 60 mg/kg |
| Route of Administration | Intraperitoneal (IP) |
| Maximal Free Plasma Concentration (Cmax) | 640 nM |
| Maximal Free Brain Concentration (Cmax) | 130 nM |
| Brain-to-Plasma Ratio (Free Drug) | 0.2 |
Table 2: In Vitro Properties of ML297 [1]
| Parameter | Value |
| Solubility | 17.5 µM |
| Mouse Plasma Protein Binding (fu) | 0.026 |
| Mouse Liver Microsome Metabolism (ClHEP) | 88 mL/min/kg |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol details the methodology used to determine the pharmacokinetic profile and brain penetration of ML297 in mice.[1]
1. Compound Formulation:
-
Prepare a formulation of ML297 in 10% Tween 80 in sterile water at a concentration of 3.33 mg/mL.
2. Animal Model:
-
Use male C57BL/6 mice, weighing between 20 and 25 grams.
3. Administration:
-
Administer the ML297 formulation via intraperitoneal (IP) injection at a dose of 60 mg/kg.
4. Sample Collection:
-
At 30 minutes post-dosing, collect blood via cardiac puncture.
-
Euthanize the animals and decapitate them.
-
Immediately remove the brains and wash them thoroughly in cold phosphate-buffered saline.
-
Freeze the brains on dry ice.
-
Separate plasma from the blood samples by centrifugation at 4000 rpm at 4°C.
-
Store plasma and brain samples at -80°C until analysis.
5. Sample Preparation for Analysis:
-
Plasma: Perform sample extraction on 20 µL of plasma using three volumes of ice-cold acetonitrile (B52724) containing an internal standard (50 ng/mL carbamazepine).
-
Brain:
-
Weigh the frozen whole brains.
-
Add 1:3 (w/w) parts of 70:30 isopropanol:water.
-
Homogenize the mixture using a Mini-Beadbeater with 1.0 mm Zirconia/Silica Beads.
-
Centrifuge the homogenate.
-
Perform sample extraction on 20 µL of the brain homogenate supernatant using three volumes of ice-cold acetonitrile containing an internal standard.
-
6. Bioanalysis:
-
Analyze the processed plasma and brain samples to determine the concentrations of ML297. (The specific analytical method, e.g., LC-MS/MS, is implied but not detailed in the source).
Visualizations
Signaling Pathway of ML297
The following diagram illustrates the mechanism of action of ML297 as a GIRK channel activator.
Caption: Mechanism of action of ML297 as a GIRK channel activator.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the key steps in the in vivo pharmacokinetic study of ML297.
Caption: Workflow for the in vivo pharmacokinetic study of ML297.
Discussion
The data indicate that ML297 is capable of penetrating the central nervous system, as evidenced by the measured brain concentrations.[1][5] However, the brain-to-plasma ratio of 0.2 suggests that its penetration is modest.[1] The compound exhibits a relatively short half-life and high metabolism in mouse liver microsomes, which are described as suboptimal pharmacokinetic properties.[1] Despite these limitations, ML297 has demonstrated robust efficacy in in vivo models of epilepsy, suggesting that the achieved brain concentrations are sufficient to engage the target and produce a pharmacological effect.[1][4] Future development of ML297 derivatives could focus on improving metabolic stability and enhancing blood-brain barrier penetration to increase CNS exposure and potentially improve therapeutic efficacy.[5][6]
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metaphactory [semopenalex.org]
- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 5. pnas.org [pnas.org]
- 6. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ML297 in Neuronal Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML297, a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. We will explore its mechanism of action, its role in inducing neuronal hyperpolarization, and the key experimental protocols used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction to ML297 and Neuronal Hyperpolarization
ML297 is a small molecule that has emerged as a critical tool for studying the physiological and pathological roles of GIRK channels.[1] These channels, also known as Kir3 channels, are crucial regulators of neuronal excitability.[2] When activated, GIRK channels allow the efflux of potassium ions (K+) from the neuron, causing the cell membrane to hyperpolarize, or become more negative. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus reducing neuronal excitability.[2]
The activation of GIRK channels is a key mechanism through which many G-protein coupled receptors (GPCRs) exert their inhibitory effects on neurons.[3] ML297 is particularly significant because it directly activates GIRK channels containing the GIRK1 subunit, independent of GPCR activation.[4][5] This property makes it a valuable pharmacological tool for dissecting the specific contributions of GIRK1-containing channels to neuronal function and for exploring their therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.[1][6]
Mechanism of Action of ML297
ML297 acts as a direct activator of GIRK channels that are heterotetramers containing the GIRK1 subunit, most notably the GIRK1/2 and GIRK1/4 subtypes.[3][7] Its mechanism is distinct from the canonical G-protein-dependent activation pathway. While the native activation of GIRK channels relies on the binding of Gβγ subunits released from activated Gi/o-coupled GPCRs, ML297 bypasses this requirement.[4][5] However, the activity of ML297 is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for GIRK channel function.[6][8]
Studies have identified two specific amino acid residues within the GIRK1 subunit, F137 in the pore helix and D173 in the second transmembrane domain, that are necessary for the selective activation by ML297.[6][8] This specificity for GIRK1-containing channels allows for targeted modulation of neuronal populations where these channels are prominently expressed.
Signaling Pathway of ML297 Action
Caption: Signaling pathway of ML297-mediated GIRK channel activation.
Quantitative Data on ML297 Potency and Selectivity
The potency and selectivity of ML297 have been quantified using various in vitro assays. The half-maximal effective concentration (EC50) values demonstrate its high potency for GIRK1-containing channels and its selectivity over other GIRK channel subtypes and other ion channels.
| GIRK Subunit Composition | Assay Type | EC50 (µM) | Reference(s) |
| GIRK1/2 | Thallium Flux | 0.162 | [4][7] |
| GIRK1/2 | Whole-Cell Patch Clamp | 0.233 | [6] |
| GIRK1/4 | Thallium Flux | 0.887 | [4] |
| GIRK1/3 | Thallium Flux | 0.914 | [4] |
| GIRK2 | Thallium Flux | Inactive | [7] |
| GIRK2/3 | Thallium Flux | Inactive | [7] |
Experimental Protocols
The characterization of ML297's activity relies on two primary experimental techniques: the thallium flux assay for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed functional analysis.
Thallium Flux Assay
This fluorescence-based assay is a high-throughput method for measuring the activity of potassium channels. Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye inside the cells. An increase in fluorescence indicates channel activation.
Experimental Workflow:
Caption: Workflow for a thallium flux assay to screen for GIRK channel activators.
Detailed Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably or transiently expressing the desired GIRK channel subunits (e.g., GIRK1/2) are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
-
Dye Loading:
-
The culture medium is removed, and cells are washed with an assay buffer.
-
Cells are then incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2) at 37°C for a specified time (e.g., 60 minutes).
-
-
Compound Application:
-
The dye-loading solution is removed, and cells are washed with the assay buffer.
-
ML297 or other test compounds at various concentrations are added to the wells and incubated for a defined period.
-
-
Thallium Stimulation and Data Acquisition:
-
The microplate is placed in a fluorescence plate reader.
-
A stimulus buffer containing Tl+ is injected into each well.
-
The fluorescence intensity is measured kinetically, typically every second for several minutes.
-
-
Data Analysis:
-
The rate of fluorescence increase is calculated and normalized to control wells.
-
Dose-response curves are generated by plotting the normalized fluorescence rate against the compound concentration, and EC50 values are determined using a suitable curve-fitting algorithm.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells, providing detailed information about channel activation, deactivation, and ion selectivity.
Detailed Methodology:
-
Cell Preparation:
-
Cells expressing the GIRK channels of interest are plated on glass coverslips.
-
The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
-
Pipette Preparation and Sealing:
-
Glass micropipettes with a resistance of 3-5 MΩ are fabricated using a pipette puller.
-
The pipette is filled with an internal solution containing ions that mimic the intracellular environment.
-
The pipette is guided to the surface of a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
-
Data Recording:
-
The cell is voltage-clamped at a specific holding potential (e.g., -80 mV).
-
ML297 is applied to the cell via the perfusion system.
-
The resulting current through the GIRK channels is recorded using a patch-clamp amplifier and digitized for computer analysis.
-
-
Data Analysis:
-
The amplitude of the ML297-induced current is measured.
-
Current-voltage (I-V) relationships can be determined by applying voltage ramps or steps to characterize the rectification properties of the channels.
-
Dose-response curves can be constructed by applying different concentrations of ML297 to determine the EC50 for current activation.
-
Conclusion
ML297 is a potent and selective activator of GIRK1-containing channels that induces neuronal hyperpolarization. Its unique mechanism of action, bypassing the need for GPCR activation, makes it an invaluable tool for both basic and translational research. The experimental protocols detailed in this guide, particularly thallium flux assays and whole-cell patch-clamp electrophysiology, are essential for characterizing the activity of ML297 and for the discovery and development of novel GIRK channel modulators. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of targeting neuronal hyperpolarization through GIRK channel activation.
References
- 1. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Bidirectional Influence of Limbic GIRK Channel Activation on Innate Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]
ML297: A Technical Guide to a Selective Chemical Probe for GIRK Channel Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of ML297 (also known as VU0456810), the first potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit. Its discovery represents a significant milestone, providing a crucial tool to dissect the physiological and pathological roles of these important ion channels.
Introduction to GIRK Channels and the Need for Selective Probes
G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels are critical effectors in inhibitory signaling pathways in the nervous system and the heart.[1][2][3] These channels are activated by numerous neurotransmitters—such as GABA, dopamine, serotonin, and opioids—acting on G-protein-coupled receptors (GPCRs), leading to cell membrane hyperpolarization and a reduction in cellular excitability.[4][5]
GIRK channels are tetramers formed by combinations of four different subunits (GIRK1-4, or Kir3.1-3.4).[6][7] The GIRK1/2 heteromer is the most prevalent subtype in the brain, while the GIRK1/4 combination is characteristic of the cardiac IKACh channel that regulates heart rate.[4][6] Despite their importance in conditions like epilepsy, anxiety, pain, and addiction, research was long hampered by the lack of pharmacological tools that could potently and selectively modulate their activity.[6][7] ML297 was developed to fill this gap, offering an unprecedented ability to probe the function of GIRK1-containing channels.[7][8]
ML297: Mechanism of Action and Selectivity
ML297 is a direct activator of GIRK channels, operating through a mechanism distinct from the canonical G-protein pathway.[8][9] Its action is independent of G-protein activation, as demonstrated by its sustained efficacy in the presence of pertussis toxin (which inactivates Gi/o proteins) or Gβγ scavengers.[8][9] However, like other modes of GIRK activation, its function is dependent on the presence of the membrane phospholipid phosphatidylinositol-4,5-bisphosphate (PIP2).[9][10][11]
The remarkable selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acid residues unique to the GIRK1 subunit: F137 in the pore helix and D173 in the second membrane-spanning domain.[9][10][11] This molecular requirement explains its inability to activate GIRK2 homomers or GIRK2/3 heteromers.[8][12][13]
Quantitative Data
The potency and selectivity of ML297 have been characterized across various GIRK subunit combinations and other ion channels.
| GIRK Subunit Combination | Assay Type | Potency (EC50) | Reference |
| GIRK1/2 | Thallium Flux | 160 nM | [8][12][13] |
| GIRK1/2 | Whole-Cell Electrophysiology | 233 ± 38 nM | [9][10] |
| GIRK1/3 | Thallium Flux | 914 nM | [12] |
| GIRK1/4 | Thallium Flux | 887 nM | [12] |
| GIRK1/4 | Thallium Flux | 1.8 µM | [14] |
Table 1: Potency of ML297 on GIRK1-Containing Channels.
| Channel/Receptor Target | Effect | Reference |
| GIRK2 | Inactive | [8][12] |
| GIRK2/3 | Inactive | [8][12][13] |
| Kir2.1 | No effect | [12] |
| Kv7.4 | No effect | [12] |
| hERG | No effect | [8] |
| 5-HT2b Receptor | Modest activity at 10 µM | [8] |
| Sigma σ1 Receptor | Modest activity at 10 µM | [8] |
| GABAA Receptor | Modest activity at 10 µM | [8] |
Table 2: Selectivity Profile of ML297.
| Pharmacokinetic Parameter | Value | Condition | Reference |
| Brain Penetrant | Yes | In mice | [12] |
| Plasma Tmax | 130 nM | 60 mg/kg, i.p. in mice | |
| Brain Tmax | 640 nM | 60 mg/kg, i.p. in mice |
Table 3: In Vivo Pharmacokinetic Properties of ML297.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The canonical activation of GIRK channels involves a GPCR-mediated cascade, whereas ML297 acts directly on the channel complex.
References
- 1. New insights into the therapeutic potential of Girk channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 5. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 7. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
In Vitro Characterization of ML297: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML297 (also known as VU0456810) is a potent and selective small-molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] Specifically, it shows a preference for GIRK1-containing heterotetramers, such as GIRK1/2, which are prominently expressed in the central nervous system.[1][3] This makes ML297 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels, as well as a potential starting point for the development of therapeutics targeting conditions like epilepsy and anxiety.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of ML297, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Mechanism of Action
ML297 directly activates GIRK1-containing channels in a manner that is independent of G-protein (Gβγ) signaling but dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][6] This direct activation mechanism distinguishes it from endogenous activation via Gi/o-coupled G-protein coupled receptors (GPCRs). The selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acid residues within the GIRK1 subunit: phenylalanine 137 (F137) in the pore helix and aspartate 173 (D173) in the second transmembrane domain.[4][6]
Signaling Pathway of GIRK Channel Activation by ML297
Caption: Signaling pathway of ML297-mediated GIRK channel activation.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of ML297 on various GIRK channel subunit combinations and other ion channels. Data was primarily generated using thallium flux assays and whole-cell electrophysiology.
Table 1: Potency of ML297 on GIRK Channel Subunits
| GIRK Subunit Composition | Assay Type | EC50 (nM) | Efficacy (%) | Reference |
| GIRK1/2 | Thallium Flux | 160 | 122.6 | [2] |
| GIRK1/2 | Electrophysiology | 233 ± 38 | Not Reported | [4] |
| GIRK1/3 | Thallium Flux | 914 | Not Reported | [7] |
| GIRK1/4 | Thallium Flux | 887 | Not Reported | [7] |
| Cultured Hippocampal Neurons | Electrophysiology | 377 ± 70 | Not Reported | [4] |
Table 2: Selectivity of ML297
| Channel/Receptor | Assay Type | Activity | Reference |
| GIRK2 | Thallium Flux | Inactive | [1] |
| GIRK2/3 | Thallium Flux | Inactive | [1][7] |
| Kir2.1 | Not Specified | No effect | [7] |
| Kv7.4 | Not Specified | No effect | [7] |
| Panel of other ion channels, receptors, and transporters | Not Specified | Minimal effect | [7] |
Experimental Protocols
Thallium Flux Assay
This high-throughput screening assay is used to measure the activity of potassium channels. Thallium ions (Tl+) are used as a surrogate for potassium ions (K+) and their influx into the cell is detected by a Tl+-sensitive fluorescent dye.
Experimental Workflow
Caption: Workflow for the thallium flux assay to determine ML297 potency.
Detailed Methodology:
-
Cell Culture: HEK-293 cells stably or transiently expressing the desired GIRK channel subunits are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., from the FLIPR Potassium Assay Kit).
-
Compound Preparation: ML297 is serially diluted to the desired concentrations in a suitable buffer.
-
Assay: The dye-loaded cell plate and the compound plate are placed in a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is taken. The instrument then adds the ML297 solutions to the cell plate, followed by the addition of a thallium-containing stimulus buffer.
-
Data Acquisition: Fluorescence is measured kinetically. An increase in fluorescence indicates Tl+ influx through open GIRK channels.
-
Data Analysis: The rate of fluorescence increase is plotted against the concentration of ML297, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells.
Detailed Methodology:
-
Cell Culture and Transfection: HEK-293 cells are cultured on glass coverslips. For transient expression, cells are transfected with plasmids encoding the desired GIRK channel subunits using a suitable transfection reagent.
-
Electrophysiological Recording:
-
External Solution (in mM): The specific composition can vary, but a typical solution contains: 140 KCl, 10 HEPES, 1.5 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH. For measuring inward currents, a high extracellular K+ concentration (e.g., 20 mM) is used.[1]
-
Internal (Pipette) Solution (in mM): A typical internal solution contains: 140 KCl, 10 HEPES, 1 MgCl2, 1 EGTA, 0.1 GTP, 1 ATP, adjusted to pH 7.2 with KOH.
-
Recording: Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a gigaseal with the cell membrane. The whole-cell configuration is then established.
-
Voltage Protocol: Cells are held at a holding potential of -70 mV.[1] Voltage ramps or steps are applied to elicit currents.
-
-
Compound Application: ML297 is dissolved in the external solution and applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: Currents are recorded using an amplifier and appropriate software. The magnitude of the ML297-induced current is measured at a specific voltage. Dose-response curves are generated by plotting the current amplitude against the ML297 concentration to determine the EC50. The effect of ML297 can be confirmed by its inhibition with the non-selective inward rectifier potassium channel blocker, barium (e.g., 2 mM).[1]
Conclusion
ML297 is a pioneering pharmacological tool that has significantly advanced the study of GIRK channels. Its potency and selectivity for GIRK1-containing channels, coupled with its direct mechanism of action, make it an invaluable reagent for in vitro studies. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing ML297 to explore the roles of GIRK channels in health and disease.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 7. medchemexpress.com [medchemexpress.com]
ML297: A Deep Dive into its Modulation of Cellular Excitability
For Researchers, Scientists, and Drug Development Professionals
ML297 has emerged as a pivotal pharmacological tool for dissecting the roles of G protein-gated inwardly rectifying potassium (GIRK) channels in cellular excitability. This technical guide provides a comprehensive overview of ML297's mechanism of action, its quantitative effects on GIRK channel activity, and detailed experimental protocols for its characterization, offering a valuable resource for researchers in neuroscience, cardiology, and drug discovery.
Core Mechanism: Selective Activation of GIRK1-Containing Channels
ML297 is a potent and selective small-molecule activator of GIRK channels, which are critical regulators of cellular excitability in various tissues, including the brain and heart.[1][2] These channels are members of the inward-rectifier potassium (Kir) channel family and are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs).[1] ML297's primary mechanism involves the direct activation of GIRK channels, leading to an efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, making it more difficult to reach the threshold for action potential firing and thus reducing cellular excitability.[3]
A key feature of ML297 is its selectivity for GIRK channels containing the GIRK1 (Kir3.1) subunit.[1][4][5] It demonstrates significantly higher potency for heteromeric GIRK1/2 channels, which are the predominant form in the central nervous system, compared to other GIRK subunit combinations.[1][6] Notably, ML297 is inactive on GIRK2 homomers and GIRK2/3 heteromers.[1][7] This selectivity allows for the targeted modulation of specific neuronal populations and signaling pathways. The activation of GIRK channels by ML297 is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2) but is independent of G-protein activation, indicating a distinct binding site and mechanism compared to endogenous activation by GPCRs.[4][5][8]
Quantitative Analysis of ML297's Potency and Efficacy
The following tables summarize the quantitative data on ML297's activity across various GIRK channel subunit combinations and in different experimental systems.
| GIRK Subunit Composition | Parameter | Value | Assay Type | Cell Line | Reference |
| GIRK1/2 | EC50 | ~160 nM | Thallium Flux Assay | HEK-293 | [1] |
| GIRK1/2 | EC50 | 233 ± 38 nM | Whole-Cell Electrophysiology | HEK-293 | [4][8] |
| GIRK1/3 | IC50 | 914 nM | Not Specified | Not Specified | [6] |
| GIRK1/4 | IC50 | 887 nM | Not Specified | Not Specified | [6] |
| GIRK2 | Activity | Inactive | Thallium Flux Assay | HEK-293 | [1] |
| GIRK2/3 | Activity | Inactive | Thallium Flux Assay | HEK-293 | [1][7] |
| Neuronal Preparation | Parameter | Value | Assay Type | Reference |
| Cultured Hippocampal Neurons | EC50 | 377 ± 70 nM | Whole-Cell Electrophysiology | [8] |
| Spinal Cord Lamina II (SG) Neurons | Effect | Dose-dependent outward currents | Whole-Cell Electrophysiology | [3] |
| Spinal Cord Lamina II (SG) Neurons | Effect | Decreased mEPSC frequency at 100 µM | Whole-Cell Electrophysiology | [3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway through which ML297 modulates cellular excitability.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. pnas.org [pnas.org]
- 5. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of ML297 (VU0456810): A Selective GIRK Channel Activator
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ML297 (also known as VU0456810) is a potent and selective small-molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit. Its discovery through high-throughput screening and subsequent development has provided a valuable pharmacological tool to probe the physiological and pathophysiological roles of GIRK channels. This document provides an in-depth technical overview of the discovery, mechanism of action, and key experimental data related to ML297, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols and visualizations of key pathways and workflows are presented to facilitate further research and application.
Introduction
G-protein-coupled inwardly rectifying potassium (GIRK) channels, a family of Kir3 channels (Kir3.1-Kir3.4), are crucial regulators of cellular excitability in various tissues, including the brain, heart, and endocrine cells.[1][2] These channels are activated by the Gβγ subunits of inhibitory G proteins (Gi/o) following the stimulation of G-protein coupled receptors (GPCRs).[3][4] The activation of GIRK channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability. Given their significant role in neuronal inhibition, GIRK channels have emerged as promising therapeutic targets for a range of neurological disorders, including epilepsy and anxiety.[1][5]
The development of selective pharmacological modulators for GIRK channels has been a significant challenge. ML297 was identified as the first potent and selective activator of GIRK channels containing the GIRK1 subunit.[5] This breakthrough has enabled detailed investigation into the therapeutic potential of activating specific GIRK channel subtypes.
Discovery of ML297
ML297 was discovered through a high-throughput screening (HTS) campaign utilizing a thallium flux assay.[5] The screen was designed to identify modulators of the metabotropic glutamate (B1630785) receptor 8 (mGlu8), using cells co-expressing mGlu8 and GIRK1/2 channels. The GIRK channel activity served as a readout for GPCR activation. However, this screening approach also enabled the identification of direct GIRK channel modulators. Hits from the primary screen were further evaluated for their ability to activate GIRK channels independently of GPCR activation, leading to the identification of a parent compound that served as the basis for the chemical optimization that produced ML297.[5]
Mechanism of Action
ML297 acts as a direct activator of GIRK channels containing the GIRK1 subunit.[3][5] Its mechanism is distinct from the canonical G-protein-dependent activation pathway. Key features of ML297's mechanism of action include:
-
G-protein Independence: ML297 activates GIRK1-containing channels in the absence of activated Gi/o-coupled GPCRs.[3][5] This was confirmed by experiments showing that the effects of ML297 are not diminished by pertussis toxin, an inhibitor of Gi/o protein signaling.[3]
-
Requirement of GIRK1 Subunit: ML297 selectively activates heterotetrameric GIRK channels containing the GIRK1 subunit (e.g., GIRK1/2, GIRK1/3, GIRK1/4). It is inactive at GIRK channels lacking the GIRK1 subunit, such as homomeric GIRK2 or heteromeric GIRK2/3 channels.[3][5]
-
PIP2 Dependence: Similar to G-protein-mediated activation, the activation of GIRK channels by ML297 requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical cofactor for channel gating.[3]
-
Direct Channel Modulation: Evidence suggests that ML297 directly interacts with the GIRK channel protein. Two specific amino acid residues in the GIRK1 subunit, F137 in the pore helix and D173 in the second transmembrane domain, have been identified as essential for the selective activation by ML297.[3]
Data Presentation
In Vitro Potency and Selectivity of ML297
The potency and selectivity of ML297 have been characterized using various in vitro assays, primarily thallium flux assays and whole-cell voltage-clamp electrophysiology. The following tables summarize the key quantitative data.
Table 1: Potency of ML297 on Different GIRK Subunit Combinations (Thallium Flux Assay)
| GIRK Subunit Combination | EC50 (nM) |
| GIRK1/2 | 160[6], 162[7][8] |
| GIRK1/3 | 914[6][7] |
| GIRK1/4 | 887[6][7] |
| GIRK2 | Inactive[3][5] |
| GIRK2/3 | Inactive[3][5] |
Table 2: Potency of ML297 on Different GIRK Subunit Combinations (Whole-Cell Voltage-Clamp)
| GIRK Subunit Combination | EC50 (nM) |
| GIRK1/2 | 233 ± 38[3], 584[7] |
| GIRK1/4 | 1400[7] |
In Vivo Efficacy of ML297 in Epilepsy Models
ML297 has demonstrated significant anticonvulsant effects in preclinical models of epilepsy.
Table 3: Efficacy of ML297 in Mouse Models of Epilepsy
| Epilepsy Model | ML297 Dose (mg/kg, i.p.) | Outcome |
| Maximal Electroshock (MES) | 60 | Significantly delayed seizure onset[3][5] |
| Pentylenetetrazol (PTZ) | 60 | Prevented convulsions and fatality[3][5][8] |
Experimental Protocols
Synthesis of ML297 (VU0456810)
ML297, with the chemical name 1-(3,4-Difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea, can be synthesized as follows[5]:
-
Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 equivalent) in dichloromethane (B109758) (CH2Cl2).
-
Add 3,4-difluorophenylisocyanate (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography using a methanol/dichloromethane gradient to yield the final product, ML297.[5]
Thallium Flux Assay
This assay is a high-throughput method to measure the activity of potassium channels, including GIRK channels. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and that a fluorescent dye can detect the influx of Tl+ into the cells.
-
Cell Culture: Plate HEK-293 cells stably expressing the desired GIRK channel subunits in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading:
-
Prepare a dye loading solution containing a thallium-sensitive fluorescent dye (e.g., Thallos AM) in an assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at room temperature to allow for dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of ML297 in the assay buffer.
-
Add the compound solutions to the respective wells.
-
-
Thallium Stimulation and Data Acquisition:
-
Prepare a stimulus solution containing thallium sulfate.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the thallium stimulus solution to initiate the influx.
-
Immediately begin kinetic reading of the fluorescence intensity over a period of several minutes.
-
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx and thus the activity of the GIRK channels. Plot the rate of fluorescence change against the compound concentration to determine the EC50 value.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells.
-
Cell Preparation: Use HEK-293 cells transiently or stably expressing the desired GIRK channel subunits, plated on glass coverslips.
-
Recording Setup:
-
Place the coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing a physiological concentration of potassium.
-
Use a glass micropipette filled with an internal solution as the recording electrode.
-
-
Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Apply voltage ramps or steps to elicit channel currents.
-
Perfuse the cell with the external solution containing different concentrations of ML297.
-
Record the resulting currents using an amplifier and data acquisition software.
-
-
Data Analysis: Measure the amplitude of the ML297-evoked currents at each concentration. Normalize the currents to the maximal response and plot against the compound concentration to determine the EC50 value.
In Vivo Epilepsy Models
-
Animal Preparation: Use adult male mice.
-
Compound Administration: Administer ML297 (e.g., 60 mg/kg) or vehicle intraperitoneally (i.p.).
-
Electroshock Induction: At a predetermined time after compound administration, deliver a brief electrical stimulus via corneal electrodes to induce a seizure.
-
Observation: Record the latency to the onset of tonic hindlimb extension, a characteristic feature of an MES-induced seizure.
-
Data Analysis: Compare the seizure latency in the ML297-treated group to the vehicle-treated group.
-
Animal Preparation: Use adult male mice.
-
Compound Administration: Administer ML297 (e.g., 60 mg/kg) or vehicle intraperitoneally (i.p.).
-
Chemoconvulsant Administration: At a predetermined time after compound administration, inject a convulsant dose of pentylenetetrazol (PTZ) subcutaneously or intraperitoneally.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and record the incidence and latency of seizures (e.g., clonic-tonic seizures) and mortality.
-
Data Analysis: Compare the percentage of animals exhibiting seizures and the survival rate between the ML297-treated and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathway of ML297 Action
Caption: Signaling pathway of ML297 action on GIRK1-containing channels.
Experimental Workflow for ML297 Discovery and Validation
Caption: Experimental workflow for the discovery and validation of ML297.
Logical Relationship of ML297 Selectivity
Caption: Logical relationship of ML297's selectivity for GIRK channels.
Conclusion
ML297 represents a landmark achievement in the field of ion channel pharmacology, providing the first potent and selective small-molecule activator of GIRK1-containing channels. Its discovery has not only furnished the scientific community with a powerful tool for dissecting the roles of these channels in health and disease but has also validated GIRK channels as a viable target for the development of novel therapeutics for neurological disorders such as epilepsy. The detailed methodologies and data presented in this guide are intended to support and inspire further research into the therapeutic potential of GIRK channel modulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
ML297: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML297 is a potent and selective small molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2][3] As a first-in-class GIRK activator, ML297 has demonstrated significant therapeutic potential in preclinical studies, particularly in models of epilepsy and anxiety.[4][5] This document provides detailed application notes and protocols for the use of ML297 in in vivo mouse studies, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
ML297 selectively activates GIRK1-containing channels, which are crucial regulators of neuronal excitability in the central nervous system.[4][5] GIRK channels are effectors for many Gi/o-coupled G-protein coupled receptors (GPCRs).[1] Upon activation, these channels increase potassium (K+) conductance, leading to hyperpolarization of the cell membrane and a subsequent decrease in neuronal firing.[1][6] This inhibitory effect on neuronal activity underlies the anticonvulsant and anxiolytic properties of ML297.[4][6] The activation of GIRK channels by ML297 is distinct from receptor-induced, G-protein-dependent activation but does require the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[7]
Signaling Pathway Diagram
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 6. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML297 in Whole-Cell Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML297, a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, in whole-cell patch clamp experiments. This document includes detailed protocols, data presentation, and visualizations to facilitate the study of GIRK channel modulation in various cell types.
Introduction
ML297 is a small molecule that acts as a selective activator of Kir3.1/3.2 (GIRK1/2) channels.[1][2][3] G-protein activated, inward-rectifying potassium (K+) channels (GIRKs) are a family of ion channels (Kir3.1-Kir3.4) that are crucial in regulating neuronal excitability and heart rhythm.[4] ML297 has been identified as a valuable tool for investigating the physiological roles of GIRK channels and exploring their therapeutic potential in conditions such as epilepsy and anxiety.[3][4][5][6] Unlike traditional GIRK activation via G-protein-coupled receptors (GPCRs), ML297 acts directly on the channel, providing a unique method to study channel function.[7]
Mechanism of Action
ML297 selectively activates GIRK channels that contain the GIRK1 subunit.[8][9] Its mechanism is distinct from receptor-induced, G-protein-dependent channel activation but still requires the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[8][10] Two specific amino acids in the GIRK1 subunit, F137 in the pore helix and D173 in the second membrane-spanning domain, are necessary for the action of ML297.[8] This direct activation leads to an outward potassium current, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability.[11][12]
Data Presentation
Table 1: Pharmacological Properties of ML297
| Parameter | Value | Channel Subtype | Reference |
| EC50 | 0.16 µM (160 nM) | GIRK1/2 | [2][5] |
| EC50 | 233 ± 38 nM | GIRK1/2 | [8] |
| EC50 | 377 ± 70 nM | Native GIRK channels in hippocampal neurons | [8] |
| IC50 | 887 nM | GIRK1/4 | [1] |
| IC50 | 914 nM | GIRK1/3 | [1] |
| Activity | Inactive | GIRK2, GIRK2/3, Kir2.1, Kv7.4 | [1][5][9] |
Table 2: Physicochemical Properties of ML297
| Property | Value | Reference |
| Molecular Weight | 328.32 g/mol | [1] |
| Molecular Formula | C17H14F2N4O | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |
| Storage | Store at -20°C |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for ML297 Application
This protocol is designed for recording ML297-induced currents from cultured cells (e.g., HEK293 cells expressing GIRK channels or primary neurons).
1. Preparation of Solutions
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. The pH should be adjusted to 7.4 by bubbling with 95% O2 and 5% CO2. The osmolarity should be between 305 and 315 mOsm.[13]
-
Internal (Pipette) Solution: 130 mM KCl, 20 mM NaCl, 5 mM EGTA, 5.46 mM MgCl2, and 10 mM HEPES. Adjust pH to 7.4 with KOH. The osmolarity should be between 260 and 280 mOsm.[7][13]
-
ML297 Stock Solution: Prepare a 100 mM stock solution of ML297 in DMSO.[7] Store at -20°C.
-
ML297 Working Solution: On the day of the experiment, dilute the ML297 stock solution in the external solution to the desired final concentrations (e.g., ranging from 100 nM to 10 µM).[7][8] It is crucial to ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
2. Cell Preparation
-
Plate cells (e.g., HEK293 cells transfected with GIRK1/2 subunits or primary neurons) onto glass coverslips a few days prior to recording.[7][14]
-
Place the coverslip in the recording chamber and perfuse with external solution at a constant rate (e.g., 1.5 mL/min).[14]
3. Pipette Preparation and Seal Formation
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7][15]
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Under visual guidance (microscope), approach a target cell with the pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal).[14] Gentle suction may be applied if necessary.
4. Whole-Cell Configuration and Recording
-
After achieving a GΩ seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[16][17] This provides electrical and diffusional access to the cell's interior.
-
Switch the amplifier to voltage-clamp mode and set the holding potential. For recording GIRK channel currents, a holding potential of -70 mV is typically used.[7][11]
-
Allow the cell to stabilize for a few minutes before starting the experiment.
5. Application of ML297
-
Establish a stable baseline recording in the external solution.
-
Apply ML297 at the desired concentration through the perfusion system.
-
Record the resulting inward current. The activation and deactivation kinetics of the current are concentration-dependent.[8]
-
To confirm that the observed current is mediated by inward-rectifying potassium channels, a non-selective blocker such as barium (e.g., 2 mM) can be co-applied, which should inhibit the ML297-evoked current.[7]
-
After recording the response, wash out the drug with the external solution to allow the current to return to baseline.
6. Data Analysis
-
Measure the peak amplitude of the ML297-induced current.
-
Construct a dose-response curve by plotting the current amplitude against the concentration of ML297 to determine the EC50 value.
-
Analyze the current-voltage (I-V) relationship by applying voltage steps to characterize the properties of the ML297-activated channels.
Mandatory Visualizations
Caption: Signaling pathway of ML297 action.
Caption: Experimental workflow for ML297 application.
References
- 1. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. theclinivex.com [theclinivex.com]
- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 7. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 12. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 13. Patch Clamp Protocol [labome.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. mdpi.com [mdpi.com]
- 16. Patch clamp - Wikipedia [en.wikipedia.org]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols: Thallium Flux Assay for the GIRK Channel Activator ML297
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and cardiac function. Their dysfunction has been implicated in a variety of disorders, including epilepsy, anxiety, and cardiac arrhythmias. ML297 is a potent and selective small-molecule activator of GIRK1-containing channels, making it a valuable tool for studying the physiological and pathological roles of these channels.[1] The thallium flux assay is a robust, high-throughput fluorescence-based method used to identify and characterize modulators of potassium channels. This document provides a detailed protocol for utilizing a thallium flux assay to measure the activity of ML297 on GIRK channels.
Principle of the Thallium Flux Assay
The thallium flux assay relies on the permeability of potassium channels to thallium ions (Tl+). Cells expressing the target GIRK channels are loaded with a thallium-sensitive fluorescent dye. When the GIRK channels are activated by ML297, Tl+ ions in the extracellular solution flow down their electrochemical gradient into the cells. The binding of Tl+ to the intracellular dye results in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the activity of the GIRK channels and can be measured in real-time using a fluorescence plate reader.
Quantitative Data Summary
The following table summarizes the reported potency and selectivity of ML297 for various GIRK channel subunit combinations as determined by thallium flux assays.
| Channel Subunit Composition | ML297 Potency (EC50) | Notes |
| GIRK1/2 | ~160 nM | Potent activator. |
| GIRK1/3 | Active | Concentration-dependent activation observed. |
| GIRK1/4 | Active | Concentration-dependent activation observed. |
| GIRK2 | Inactive | No channel modulation observed. |
| GIRK2/3 | Inactive | No channel modulation observed. |
| Kir2.1 | Inactive | No activity, demonstrating selectivity against other Kir channels. |
| Kv7.4 | Inactive | No activity, demonstrating selectivity against voltage-gated potassium channels. |
| hERG | IC50 ~ 10 µM | Partial inhibition observed at high concentrations. |
This data is compiled from published research and may vary based on specific experimental conditions.[2]
Signaling Pathway of ML297 Action
ML297 acts as a direct activator of GIRK channels, a mechanism that is independent of the canonical G-protein signaling pathway.[2][3] Traditional activation of GIRK channels involves the binding of a neurotransmitter to a G-protein coupled receptor (GPCR), leading to the dissociation of Gα and Gβγ subunits. The Gβγ subunit then directly binds to and opens the GIRK channel. In contrast, ML297 bypasses this entire upstream signaling cascade and directly interacts with the GIRK1 subunit of the channel to induce a conformational change that leads to channel opening and potassium (or thallium) efflux.[3]
References
Application Notes and Protocols for ML297 Administration in Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ML297, a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, for in vivo studies in established mouse models of epilepsy. The following protocols and data are compiled from preclinical research to guide the effective use of ML297 in investigating its antiepileptic properties.
Mechanism of Action
ML297 functions as a selective activator of GIRK channels, which are crucial regulators of neuronal excitability.[1][2][3][4] Specifically, ML297 targets GIRK1-containing channels, which are predominantly expressed in the central nervous system.[1] Activation of these channels leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a subsequent dampening of neuronal excitability. This mechanism of action underlies its potential as an antiepileptic agent.[1][5]
Signaling Pathway of ML297
Caption: Signaling pathway of ML297 in neurons.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo properties and efficacy of ML297.
Table 1: In Vitro and Pharmacokinetic Properties of ML297
| Parameter | Value | Species | Notes |
| Potency (EC50) | ~160 nM | In vitro (HEK-293 cells) | For GIRK1/2 channels.[1] |
| Solubility | 17.5 µM | In vitro | [1] |
| Plasma Protein Binding | Modest (fu = 0.026) | Mouse | fu = fraction unbound.[1] |
| Metabolism | High | Mouse Liver Microsomes | ClHEP = 88 mL/min/kg.[1] |
| Half-life | Relatively short | In vivo (Mouse) | Described as suboptimal.[1] |
| Brain Penetration | Modest | In vivo (Mouse) | Described as suboptimal.[1] |
Table 2: Efficacy of ML297 in Mouse Models of Epilepsy
| Epilepsy Model | Treatment Group | Dose | N | Outcome Measure | Result | P-value |
| Maximal Electroshock (MES) | Vehicle | - | 10 | Latency to Seizure Onset | - | - |
| ML297 | 60 mg/kg, IP | 7 | Latency to Seizure Onset | Robust increase | p = 0.008 | |
| Sodium Valproate | 150 mg/kg, IP | 8 | Latency to Seizure Onset | Robust increase | p = 0.002 | |
| Pentylenetetrazol (PTZ) | Vehicle | - | 8 | % Animals with Convulsions | 100% | - |
| ML297 | 60 mg/kg, IP | 8 | % Animals with Convulsions | 37.5% | p = 0.006 | |
| Sodium Valproate | 150 mg/kg, IP | 8 | % Animals with Convulsions | - | - | |
| Vehicle | - | 8 | % Animals Surviving | 0% | - | |
| ML297 | 60 mg/kg, IP | 8 | % Animals Surviving | 87.5% | p = 0.001 | |
| Sodium Valproate | 150 mg/kg, IP | 8 | % Animals Surviving | - | - |
Experimental Protocols
Materials
-
ML297: Synthesized or commercially procured.
-
Vehicle for Pharmacology: 2% DMSO in 0.5% aqueous hydroxypropyl cellulose.[1]
-
Vehicle for Pharmacokinetics: 10% Tween80 in sterile water.[1]
-
Animal Model: Male C57/BL6 mice (8-10 months old, approximately 30 g).[1]
-
Pentylenetetrazol (PTZ): For chemical induction of seizures.
-
Maximal Electroshock (MES) Stimulator: With transauricular electrodes.
Experimental Workflow: In Vivo Efficacy Studies
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. rndsystems.com [rndsystems.com]
- 5. Repeated Intraperitoneal Administration of Low-Concentration Methylcellulose Leads to Systemic Histologic Lesions Without Loss of Preclinical Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML297 in HEK293 Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML297 is a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3] It serves as a valuable pharmacological tool for studying the physiological roles of GIRK channels and for exploring their therapeutic potential in conditions such as epilepsy and anxiety.[2][3] ML297 activates GIRK1-containing channels directly, in a manner that is independent of G-protein-coupled receptor (GPCR) activation, but dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[1][4] This document provides detailed application notes and protocols for the use of ML297 in HEK293 cell-based assays, a common in vitro system for studying ion channel function.
Data Presentation: Efficacy of ML297 in HEK293 Cells
The following table summarizes the effective concentrations (EC50) of ML297 in various assays performed in HEK293 cells expressing different combinations of GIRK channel subunits.
| Assay Type | GIRK Subunit Composition | EC50 of ML297 | Reference |
| Thallium Flux Assay | GIRK1/2 | 160 nM | [2][5] |
| Thallium Flux Assay | GIRK1/3 | 914 nM | [5] |
| Thallium Flux Assay | GIRK1/4 | 887 nM | [5] |
| Whole-Cell Voltage Clamp | GIRK1/2 | 233 ± 38 nM | [1][4] |
| Whole-Cell Voltage Clamp | GIRK1/4 | 1,400 nM | |
| Thallium Flux Assay | GIRK2 alone | Inactive | [2][6] |
| Thallium Flux Assay | GIRK2/3 | Inactive | [6] |
A maximal response for ML297-induced activation of GIRK1/2 channels is typically observed at a concentration of 10 μM.[1][2][4]
Signaling Pathway of ML297
ML297 acts as a direct activator of GIRK channels that contain the GIRK1 subunit. Its mechanism does not require the activation of a G-protein coupled receptor (GPCR) and the subsequent release of Gβγ subunits, which is the canonical pathway for GIRK channel activation. However, the presence of PIP2 in the cell membrane is essential for ML297's activity.[1][4]
References
- 1. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of ML297 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML297 is a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[1] It is a valuable tool for studying the physiological roles of these channels and for investigating their therapeutic potential in conditions such as epilepsy.[1][2] Proper preparation of stock solutions is critical for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of ML297 stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of ML297 is presented in the table below.
| Property | Value | Citations |
| Molecular Weight | 328.32 g/mol | [3][4][5] |
| Formula | C₁₇H₁₄F₂N₄O | [3] |
| Appearance | White to off-white solid powder | [3][4][6] |
| Purity | ≥98% (HPLC) |
Solubility
ML297 exhibits good solubility in common organic solvents but has limited aqueous solubility.[2] The choice of solvent will depend on the specific experimental application. For most in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo applications, specific formulations are required to ensure solubility and bioavailability.
| Solvent/Formulation | Maximum Concentration | Notes | Citations |
| DMSO | Up to 250 mg/mL (761.45 mM) | Sonication or warming may be required. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. | [3][5][6][7] |
| Ethanol | Up to 50 mM | Warming may be necessary to fully dissolve the compound. | [5] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (6.09 mM) | Sonication is recommended. Suitable for in vivo use. | [3][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.34 mM) | Suitable for in vivo use. | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.34 mM) | Suitable for in vivo use. | [6] |
Experimental Protocol: Preparation of a 10 mM ML297 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ML297 in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
ML297 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass of ML297:
-
The molecular weight of ML297 is 328.32 g/mol .
-
To prepare a 10 mM (0.010 mol/L) stock solution, you will need to dissolve 3.2832 mg of ML297 in 1 mL of DMSO.
-
Use the following formula to calculate the required mass for your desired volume: Mass (mg) = Desired Volume (mL) x 10 (mM) x 0.32832 (mg/mL/mM)
-
-
Weigh the ML297 powder:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of ML297 powder.
-
Transfer the powder to an appropriate sterile microcentrifuge tube or amber glass vial.
-
-
Add the solvent:
-
Add the calculated volume of anhydrous DMSO to the tube or vial containing the ML297 powder.
-
-
Dissolve the compound:
-
Storage:
Workflow for ML297 Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing an ML297 stock solution.
Safety Precautions
-
ML297 is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML 297 | Potassium Channel | TargetMol [targetmol.com]
- 4. GIRK Activator, ML297 [sigmaaldrich.com]
- 5. ML297 (VU0456810), GIRK activator (CAS 1443246-62-5) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes: Electrophysiological Recording with ML297
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML297 is a pioneering pharmacological tool, identified as the first potent, selective, and brain-penetrant small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit.[1][2][3][4] GIRK channels are critical mediators of neuronal inhibition in the central nervous system, activated by numerous neurotransmitters like GABA, dopamine, and serotonin.[5] ML297's unique mechanism, which directly activates GIRK1-containing channels, bypasses the need for G-protein-coupled receptor (GPCR) activation, providing a powerful method to isolate and study the function of these specific channels.[2][6] These properties make ML297 an invaluable tool for investigating neuronal excitability, with demonstrated efficacy in preclinical models of epilepsy and anxiety.[2][7]
This document provides detailed protocols and data for the application of ML297 in electrophysiological studies, enabling researchers to effectively probe the function and therapeutic potential of GIRK channels.
Mechanism of Action
ML297 selectively activates heterotetrameric GIRK channels containing the GIRK1 subunit (e.g., GIRK1/2, GIRK1/4).[2][8] Unlike endogenous activation via GPCRs, ML297's action is independent of G-protein Gβγ subunits.[5] It directly binds to the channel, a mechanism that requires the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a common feature for the gating of inwardly rectifying potassium channels.[1][5][7] The selectivity of ML297 for the GIRK1 subunit is conferred by two specific amino acid residues: F137 in the pore helix and D173 in the second membrane-spanning domain.[1][7] Activation of the GIRK channel by ML297 leads to an efflux of potassium (K+) ions, causing membrane hyperpolarization and a subsequent decrease in neuronal excitability.
Caption: Signaling pathway for ML297-mediated GIRK channel activation.
Data Presentation: Potency and Selectivity
ML297 exhibits high potency and selectivity for GIRK channels containing the GIRK1 subunit. The following table summarizes the quantitative data from various assays.
| Channel Subunit | Assay Type | Potency (EC50/IC50) | Reference(s) |
| GIRK1/2 (Kir3.1/3.2) | Thallium Flux | 160 nM (EC50) | [2][9][10] |
| Whole-Cell Electrophysiology | 233 ± 38 nM (EC50) | [1] | |
| GIRK1/4 (Kir3.1/3.4) | Thallium Flux | 887 nM (EC50) | [8][10] |
| GIRK1/3 (Kir3.1/3.3) | Thallium Flux | 914 nM (EC50) | [10] |
| GIRK2 (Kir3.2) alone | Thallium Flux / Electrophysiology | No effect | [2] |
| GIRK2/3 (Kir3.2/3.3) | Thallium Flux / Electrophysiology | No effect | [2][8][10] |
| Kir2.1 | Electrophysiology | No effect | [8] |
| Kv7.4 | Electrophysiology | No effect |
Additional Quantitative Data:
-
In substantia gelatinosa (SG) neurons of rat spinal cord slices, bath application of 100 μM ML297 induced an average peak outward current of 28.9 ± 5.8 pA at a holding potential of -70 mV.[6]
-
At a concentration of 100 μM, ML297 significantly decreased the frequency of miniature excitatory postsynaptic currents (mEPSCs) but had no effect on their amplitude, suggesting a presynaptic mechanism of action in SG neurons.[6][11]
Experimental Protocols
Preparation of ML297 Stock Solution
ML297 is soluble in DMSO and ethanol.[8][10] It is recommended to prepare a concentrated stock solution for serial dilution into the final experimental buffer.
-
Reagent: ML297 (M.W. 328.32)
-
Solvent: 100% DMSO
-
Procedure:
-
Prepare a 10 mM or 100 mM stock solution of ML297 in 100% DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.28 mg of ML297 in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[10]
-
On the day of the experiment, thaw an aliquot and serially dilute it into the extracellular recording solution to the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects.
-
Whole-Cell Patch-Clamp Recording Protocol (In Vitro)
This protocol is a general guideline for recording ML297-induced currents from either cultured cells (e.g., HEK-293 expressing GIRK channels) or neurons in acute brain slices.[2][6]
A. Solutions and Reagents
-
Extracellular Solution (Example):
-
140 mM NaCl
-
20 mM KCl
-
2 mM MgCl₂
-
0.5 mM CaCl₂
-
10 mM HEPES
-
Adjust pH to 7.4 with NaOH.[2]
-
Note: A higher external K+ concentration (e.g., 20 mM) enhances the inward rectifying current, making it easier to measure.
-
-
Intracellular Pipette Solution (Example):
-
140 mM K-Gluconate
-
10 mM HEPES
-
10 mM EGTA
-
2 mM MgCl₂
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.3 with KOH.
-
-
ML297 Working Solution: Dilute the DMSO stock solution into the extracellular solution to final concentrations (e.g., 100 nM to 10 µM).
B. Experimental Procedure
-
Preparation: Prepare and transfer the cells or brain slice to the recording chamber of the microscope, continuously perfusing with oxygenated extracellular solution (2-3 mL/min).
-
Pipette Positioning: Fabricate borosilicate glass pipettes with a resistance of 3-6 MΩ when filled with intracellular solution. Under visual guidance, approach a target neuron with the pipette while applying positive pressure.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (>1 GΩ) seal (Giga-seal).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Baseline Recording:
-
ML297 Application: Switch the perfusion system to the extracellular solution containing the desired concentration of ML297.
-
Data Acquisition: Record the changes in holding current (voltage-clamp) or membrane potential (current-clamp) during ML297 application until the response reaches a steady state.
-
Washout: Switch the perfusion back to the control extracellular solution to wash out the compound. The washout of ML297 can be a slow process, potentially requiring several minutes.[2]
-
Controls: To confirm the current is mediated by inward-rectifying potassium channels, co-apply a non-selective blocker like Barium Chloride (BaCl₂, e.g., 2 mM) with ML297.[2]
Caption: Experimental workflow for a whole-cell patch-clamp recording using ML297.
Expected Results and Interpretation
The application of ML297 is expected to produce distinct electrophysiological effects consistent with the activation of GIRK channels.
-
In Voltage-Clamp: Application of ML297 will induce a dose-dependent outward current at holding potentials more depolarized than the K+ equilibrium potential (e.g., -70 mV).[6][11] This current should exhibit the characteristic inward rectification of Kir channels, meaning it passes current more easily in the inward direction (at potentials hyperpolarized to the K+ reversal potential) than in the outward direction.[2]
-
In Current-Clamp: ML297 will cause membrane hyperpolarization , moving the resting membrane potential closer to the K+ equilibrium potential.[6] This leads to a decrease in neuronal excitability, making it more difficult for the neuron to fire action potentials.
-
Pharmacological Blockade: The ML297-induced current can be inhibited by non-selective inward rectifier channel blockers, such as barium (Ba²+).[2]
Caption: Logical relationship of ML297's effect on neuronal excitability.
References
- 1. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Application Notes and Protocols: ML297 In Vivo Dosing and Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of ML297 (also known as VU0456810), a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Introduction
ML297 is a selective activator of GIRK1-containing potassium channels, which are crucial in regulating neuronal excitability.[1][2] It shows preference for the GIRK1/GIRK2 subunit combination over GIRK1/GIRK4 and is inactive on GIRK2/GIRK3 channels.[2] This compound is brain-penetrant and has demonstrated efficacy in animal models of epilepsy and anxiety, making it a valuable tool for investigating the therapeutic potential of GIRK channel modulation.[2][3][4] ML297 activates GIRK channels directly, independent of G-protein activation, by interacting with amino acid residues specific to the GIRK1 subunit.[1][5]
Data Presentation
Table 1: In Vivo Dosing of ML297
| Species | Animal Model | Dose | Route of Administration | Formulation/Vehicle | Observed Effects | Reference |
| Mouse | Maximal Electroshock (MES) model of epilepsy | 60 mg/kg | Intraperitoneal (IP) | 10% Tween 80 in sterile water | Increased latency to seizure onset | [1] |
| Mouse | Pentylenetetrazol (PTZ)-induced seizure model | 60 mg/kg | Intraperitoneal (IP) | 2% DMSO in 0.5% aqueous hydroxypropyl cellulose | Prevented convulsions and fatality | [1] |
| Mouse | Anxiety-related behavior models | Not specified | Not specified | Not specified | Anxiolytic effects without sedation | [5][6] |
| Rat | Spinal cord nociception model | Up to 100 µg | Intrathecal | Not specified | Increased mechanical nociceptive threshold without motor impairment | [7] |
| Mouse | Early amyloid-β pathology model | 1.5 mM (in 3 µL) | Intracerebroventricular (i.c.v.) | Not specified | Rescued hippocampal functions | [8] |
Table 2: Formulation Protocols for ML297
| Protocol | Solvents and Concentration | Preparation Steps | Solubility | Notes | Reference |
| Aqueous Suspension | 10% Tween 80 in sterile water | Compound was formulated at a concentration of 3.33 mg/mL. | Not specified | Used for intraperitoneal administration in mice. | [1] |
| Aqueous Suspension with DMSO | 2% DMSO in 0.5% aqueous hydroxypropyl cellulose | Not specified | Not specified | Used for intraperitoneal administration in mice. | [1] |
| DMSO/Corn Oil | 10% DMSO, 90% Corn Oil | Add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly. | ≥ 2.08 mg/mL (6.34 mM) | Prepare fresh on the day of use. Heat and/or sonication can aid dissolution. | [9] |
| DMSO/PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Add each solvent one by one. | ≥ 2.08 mg/mL (6.34 mM) | Provides a clear solution. | [9] |
| DMSO/SBE-β-CD/Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline and mix evenly. | ≥ 2.08 mg/mL (6.34 mM) | Consider this protocol carefully if the continuous dosing period exceeds half a month. | [9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of ML297 in Mice for Epilepsy Models
Materials:
-
ML297
-
Vehicle (e.g., 10% Tween 80 in sterile water or 2% DMSO in 0.5% aqueous hydroxypropyl cellulose)
-
Male C57/BL6 mice (8-10 months old, approximately 30 g)
-
Syringes and needles for IP injection
-
Pentylenetetrazol (PTZ) or electroshock apparatus
Procedure:
-
Formulation: Prepare the ML297 formulation at the desired concentration (e.g., for a 60 mg/kg dose in a 20 g mouse with an injection volume of 10 mL/kg, the concentration would be 6 mg/mL).
-
Dosing: Administer ML297 (60 mg/kg) or vehicle via intraperitoneal injection.
-
Induction of Seizures:
-
PTZ Model: 30 minutes after ML297 or vehicle injection, administer PTZ intraperitoneally (40 mg/kg).[1]
-
MES Model: 30 minutes after ML297 or vehicle injection, induce seizures via maximal electroshock.
-
-
Observation: Record the latency to seizure onset, incidence of convulsions, and survival rate for a defined period (e.g., 20 minutes post-PTZ).[1]
Mandatory Visualization
Signaling Pathway of ML297
Caption: Signaling pathway of ML297 as a direct GIRK channel activator.
Experimental Workflow for In Vivo Study
Caption: Experimental workflow for an in vivo epilepsy model using ML297.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 3. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. Activation of G-protein-gated inwardly rectifying potassium (Kir3/GirK) channels rescues hippocampal functions in a mouse model of early amyloid-β pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing ML297 Activity in Cellular Assays
Introduction
ML297 has been identified as a potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][2][3] Specifically, it demonstrates high efficacy for heteromeric GIRK1/GIRK2 channels, which are predominantly expressed in the central nervous system.[1][4] Its mechanism of action is distinct from endogenous G-protein-coupled receptor (GPCR) activation; ML297 directly activates GIRK1-containing channels in a manner that requires phosphatidylinositol 4,5-bisphosphate (PIP2) but is independent of Gβγ subunit binding.[5][6] This unique profile makes ML297 a valuable tool for investigating the physiological and pathophysiological roles of GIRK channels, with potential therapeutic applications in conditions such as epilepsy and anxiety.[3][4]
These application notes provide detailed protocols for the two primary cellular assays used to characterize the activity of ML297: the Thallium Flux Assay, a high-throughput method for screening channel activators, and the Whole-Cell Patch-Clamp Electrophysiology Assay, which provides a detailed functional characterization of channel activity.
Signaling Pathway of ML297 Action
ML297 acts as a direct activator of GIRK channels that contain the GIRK1 subunit. Unlike canonical activation via Gi/o-coupled GPCRs, which involves the release of Gβγ subunits that then bind to and open the GIRK channel, ML297 bypasses the G-protein cycle. However, its activity is still dependent on the presence of the membrane lipid PIP2, which is a known prerequisite for GIRK channel function.[5][6] Two specific amino acid residues in the GIRK1 subunit, F137 in the pore helix and D173 in the second transmembrane domain, have been identified as crucial for ML297-mediated activation.[3][5]
Data Presentation: Potency and Selectivity of ML297
The following table summarizes the quantitative data for ML297 activity on various GIRK channel subunit combinations and other related ion channels, as determined by thallium flux and electrophysiology assays.
| Target Channel | Assay Type | Parameter | Value (nM) | Reference |
| GIRK1/2 | Thallium Flux | EC50 | 160 | [1] |
| Electrophysiology | EC50 | 233 ± 38 | [5] | |
| GIRK1/3 | Thallium Flux | EC50 | 914 | |
| GIRK1/4 | Thallium Flux | EC50 | 887 | |
| GIRK2 | Thallium Flux | Activity | Inactive | [1] |
| GIRK2/3 | Thallium Flux | Activity | Inactive | [1] |
| Kir2.1 | Thallium Flux | Activity | Inactive | [1] |
| Kv7.4 | Thallium Flux | Activity | Inactive | [1] |
| hERG | Thallium Flux | IC50 | ~10,000 | [1] |
Experimental Protocols
Thallium Flux Assay
This assay provides a high-throughput method to measure the activity of potassium channels. It utilizes the principle that thallium ions (Tl+) can pass through open potassium channels and be detected by a Tl+-sensitive fluorescent dye inside the cells. An increase in fluorescence indicates channel activation.
Materials:
-
HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2, GIRK1/4, etc.).
-
Poly-D-Lysine coated 384-well black-walled, clear-bottom microplates.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
FluxOR™ Potassium Ion Channel Assay Kit (or similar thallium-sensitive dye kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Stimulus Buffer: Assay buffer containing thallium sulfate (B86663) (Tl2SO4) and potassium sulfate (K2SO4). Final concentrations in the well are typically ~2 mM Tl+ and ~10 mM K+.[7]
-
ML297 stock solution in DMSO.
Procedure:
-
Cell Plating: Plate HEK-293 cells expressing the GIRK channel of interest into Poly-D-Lysine coated 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.[1][8]
-
Dye Loading: On the day of the assay, remove the culture medium. Add the thallium-sensitive dye loading buffer to each well. Incubate for 45-90 minutes at room temperature, protected from light.[7]
-
Washing: After incubation, remove the loading buffer and wash the cells by replacing it with dye-free assay buffer.[7]
-
Compound Preparation: Prepare serial dilutions of ML297 in assay buffer from the DMSO stock. The final DMSO concentration in the well should be kept low (e.g., <0.5%).
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FlexStation® or FLIPR®).
-
Establish a stable baseline fluorescence reading for 10-30 seconds.[7]
-
Add the ML297 dilutions to the wells and incubate for a designated period if pre-incubation is desired.[9]
-
Add the stimulus buffer containing Tl+ to all wells simultaneously using the instrument's fluidics.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for 1-3 minutes.[7]
-
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx through open channels. Determine the concentration-response curve by plotting the rate of Tl+ flux against the concentration of ML297. Calculate the EC50 value from this curve using a suitable nonlinear regression model.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow across the cell membrane, providing detailed information about the channel's biophysical properties, including current amplitude, kinetics, and voltage dependence.
Materials:
-
HEK-293 cells expressing GIRK1/2 channels plated on glass coverslips.
-
Extracellular (Bath) Solution: 140 mM NaCl, 20 mM KCl, 2 mM MgCl2, 0.5 mM CaCl2, 10 mM HEPES (pH adjusted to 7.4 with NaOH).[1]
-
Intracellular (Pipette) Solution: (Example) 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP (pH adjusted to 7.3 with KOH).
-
ML297 stock solution in DMSO, diluted into the extracellular solution for perfusion.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Positioning: Under microscopic guidance, bring the fire-polished tip of a glass micropipette (filled with intracellular solution) close to the surface of a single cell.
-
Gigaseal Formation: Apply gentle suction to form a high-resistance seal between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp and Recording:
-
Clamp the cell's membrane potential at a holding potential of -70 mV.[1]
-
Record the baseline current for a stable period.
-
Begin perfusion of the extracellular solution containing the desired concentration of ML297.
-
Record the inward current evoked by ML297. Activation and deactivation kinetics can be observed upon application and washout of the compound.[5]
-
-
Inhibition Control (Optional): To confirm the current is through an inward-rectifying potassium channel, co-apply a nonselective blocker like Barium Chloride (BaCl2, e.g., 2 mM), which should inhibit the ML297-induced current.[1]
-
Data Analysis:
-
Measure the amplitude of the ML297-evoked current.
-
For concentration-response experiments, apply increasing concentrations of ML297 to determine the EC50.
-
Analyze current-voltage (I-V) relationships by applying voltage ramps or steps to characterize the inward rectification property of the channel in the presence and absence of ML297.[1]
-
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 5. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 9. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
Troubleshooting & Optimization
ML297 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
Welcome to the ML297 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of the GIRK channel activator ML297, particularly when used at high concentrations. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comprehensive data to support your research.
Troubleshooting Guide: Unexpected Experimental Outcomes with ML297
High concentrations of ML297 may lead to experimental results that are not mediated by its primary target, the G-protein-gated inwardly rectifying potassium (GIRK) channels. This guide will help you troubleshoot potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in neuronal firing patterns not consistent with GIRK activation (e.g., excitation in some neuronal populations). | At high concentrations (~10 µM), ML297 exhibits modest interaction with the 5-HT2B receptor , sigma-1 receptor , and GABAA receptor [1][2]. These receptors have complex roles in regulating neuronal excitability. | Lower the concentration of ML297 to the validated selective range for GIRK1-containing channels (EC50 ~160-900 nM)[2].Use specific antagonists for 5-HT2B, sigma-1, and GABAA receptors to determine if the observed effect is mediated by these off-targets.Perform electrophysiological recordings on cells expressing these off-target receptors to characterize ML297's functional effect (agonist/antagonist). |
| Cardiovascular effects in vivo, such as an unexpected increase in heart rate, especially at high doses. | ML297 has been shown to partially inhibit the hERG potassium channel with an IC50 of approximately 10 µM[1][2]. hERG channel inhibition is a known cause of delayed ventricular repolarization, which can lead to cardiac arrhythmias. Additionally, ML297 can activate GIRK1/4 channels present in the atria, which could also influence heart rate[1]. | Carefully monitor cardiovascular parameters (ECG, heart rate, blood pressure) in animal studies, especially when using high doses of ML297.Conduct in vitro hERG liability testing to confirm the IC50 in your experimental system.Consider using a more selective GIRK1/2 activator if cardiovascular side effects are a concern. |
| Variability in experimental results or poor reproducibility at high concentrations. | Off-target effects can introduce confounding variables, leading to inconsistent results. The modest activity at multiple other receptors can create a complex pharmacological profile at high concentrations. | Establish a clear dose-response curve for your desired on-target effect and work within the selective concentration range.Include appropriate controls, such as cell lines lacking the target receptor or the use of specific antagonists for potential off-targets.Confirm the purity and identity of your ML297 compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ML297?
A1: ML297 is a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit (e.g., GIRK1/2, GIRK1/3, and GIRK1/4 heterotetramers)[1][2]. It directly activates these channels in a G-protein-independent manner[1].
Q2: At what concentration does ML297 begin to show off-target effects?
A2: Off-target activities have been observed at a concentration of 10 µM. At this concentration, ML297 shows partial inhibition of the hERG potassium channel and modest interaction with the 5-HT2B, sigma-1, and GABAA receptors[1][2].
Q3: What are the specific off-targets of ML297 at high concentrations?
A3: At a concentration of 10 µM, ML297 has been shown to interact with the following off-targets[1][2]:
-
hERG potassium channel: Partial inhibition (IC50 ~10 µM).
-
Human 5-HT2B receptor: 46% inhibition.
-
Human sigma-1 receptor: 49% inhibition.
-
Rat GABAA receptor (muscimol binding site): 49% inhibition.
Q4: Can the off-target effects of ML297 explain unexpected in vivo cardiovascular findings?
A4: Yes. The partial inhibition of the hERG channel is a significant finding, as this channel is critical for cardiac repolarization. Inhibition of hERG can lead to QT interval prolongation and an increased risk of arrhythmias. This, along with the activation of atrial GIRK1/4 channels, could contribute to cardiovascular effects like the observed increase in heart rate in rats at high doses.
Q5: How can I mitigate the risk of off-target effects in my experiments?
A5: The best practice is to use the lowest effective concentration of ML297 that elicits the desired on-target effect. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model. For in vivo studies, careful monitoring of physiological parameters is essential. When possible, using specific antagonists for the identified off-targets can help to dissect the observed effects.
Quantitative Data Summary
The following tables summarize the on-target potency and off-target activity of ML297 at high concentrations.
Table 1: On-Target Potency of ML297 on GIRK Channels
| GIRK Subunit Composition | Assay Type | EC50 (nM) | Reference |
| GIRK1/2 | Thallium Influx | 162 | [1][2] |
| GIRK1/3 | Thallium Influx | 914 | [2] |
| GIRK1/4 | Thallium Influx | 887 | [2] |
| GIRK2 | Thallium Influx | Inactive | [1] |
| GIRK2/3 | Thallium Influx | Inactive | [1] |
Table 2: Off-Target Activity of ML297 at High Concentrations
| Off-Target | Species | Assay Type | Concentration | Effect | Reference |
| hERG Potassium Channel | Human | Electrophysiology | ~10 µM | IC50 | [1][2] |
| 5-HT2B Receptor | Human | Radioligand Binding | 10 µM | 46% Inhibition | [2] |
| Sigma-1 Receptor | Human | Radioligand Binding | 10 µM | 49% Inhibition | [2] |
| GABAA Receptor | Rat | Radioligand Binding | 10 µM | 49% Inhibition | [2] |
Experimental Protocols
Off-Target Profiling using Radioligand Binding Assays
This protocol provides a general methodology for assessing the off-target binding of a compound like ML297 using competitive radioligand binding assays.
Objective: To determine the percentage of inhibition of a test compound at a high concentration (e.g., 10 µM) against a panel of known receptors, ion channels, and transporters.
Materials:
-
Test compound (ML297) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of cell membranes or recombinant proteins representing the off-target proteins of interest.
-
Specific radioligands for each target.
-
Assay buffer appropriate for each target.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of ML297 in DMSO. Serially dilute the stock to the desired final concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes or recombinant protein, the specific radioligand at a concentration close to its Kd, and the test compound (ML297) or vehicle control.
-
Incubation: Incubate the plates at a specified temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding by ML297 compared to the vehicle control.
hERG Potassium Channel Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of ML297 on the hERG channel using whole-cell patch-clamp electrophysiology.
Objective: To determine the IC50 value of ML297 for the hERG potassium channel.
Materials:
-
A stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
ML297 dissolved in DMSO and diluted in the extracellular solution to a range of concentrations.
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
Procedure:
-
Cell Culture: Culture the hERG-expressing cells to an appropriate confluency for electrophysiological recording.
-
Electrophysiology:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents in the absence of the compound.
-
-
Compound Application: Perfuse the cells with increasing concentrations of ML297 and record the hERG currents at each concentration until a steady-state effect is observed.
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration of ML297.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of the ML297 concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of ML297.
References
Technical Support Center: ML297 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ML297 in patch clamp recordings.
Troubleshooting Guides
This section addresses specific issues that may arise during patch clamp experiments with ML297, presented in a question-and-answer format.
Issue 1: No discernible current response after ML297 application.
Question: I have applied ML297 to my cells, but I am not observing the expected inward current. What could be the problem?
Answer: Several factors could contribute to a lack of response to ML297. Consider the following troubleshooting steps:
-
Cell Line and GIRK Subunit Expression: Confirm that your cell line expresses GIRK1-containing channels (e.g., GIRK1/2, GIRK1/4). ML297 is a selective activator of GIRK channels that include the GIRK1 subunit and will not activate homomeric GIRK2 or heteromeric GIRK2/3 channels.[1][2]
-
ML297 Concentration: Ensure you are using an appropriate concentration of ML297. The EC50 for ML297-induced activation of GIRK1/2 channels is approximately 160-233 nM.[1][2] A maximal response is typically observed at 10 µM.[1]
-
Solubility and Vehicle: ML297 is often dissolved in DMSO.[1][2][3] Ensure that your stock solution is properly dissolved and that the final concentration of DMSO in your recording solution is low (ideally ≤ 0.1%) to avoid off-target effects.[4][5][6][7] Poor solubility can lead to a lower than expected effective concentration.
-
Drug Application Method: Verify that your drug delivery system is functioning correctly and that the application of ML297 is reaching the cell.
-
Recording Conditions: Check your recording solutions. The presence of channel blockers (e.g., barium) in your external solution will inhibit ML297-induced currents.[1]
Issue 2: Unstable recording after ML297 application.
Question: My patch clamp recording becomes unstable after I apply ML297. What could be causing this?
Answer: Instability in patch clamp recordings can have multiple causes. Here are some potential reasons related to ML297 application:
-
High Seal Resistance is Crucial: A stable gigaohm seal is fundamental for high-quality recordings.[8][9][10][11] Instability after drug application might indicate a compromised seal.
-
Vehicle Effects: The vehicle, typically DMSO, can affect membrane properties at higher concentrations.[4][5][6][7] Ensure your vehicle control experiments are clean and that the final DMSO concentration is minimized.
-
Cell Health: Poor cell health can lead to unstable recordings. Ensure your cells are healthy before patching.[12]
-
Pipette Drift: Mechanical drift of the patch pipette can cause instability.[13] Ensure your micromanipulator is stable.
-
Solution Osmolarity: Mismatched osmolarity between your internal and external solutions can stress the cell and lead to instability.[13]
Issue 3: The observed current is smaller than expected.
Question: I am seeing a response to ML297, but the current amplitude is smaller than what is reported in the literature. Why might this be?
Answer: A smaller than expected current can be due to several factors:
-
Low Channel Expression: The magnitude of the ML297-induced current is dependent on the expression level of GIRK1-containing channels in your cells.
-
Series Resistance: A high series resistance can lead to an underestimation of the true current amplitude.[14][15][16][17] It's important to monitor and compensate for series resistance throughout your experiment.
-
Channel Rundown: GIRK channels can exhibit "rundown," a gradual decrease in activity over time in the whole-cell configuration. This can be mitigated by including ATP and GTP in your internal solution.
-
Incomplete Drug Application: Ensure that the concentration of ML297 reaching the cell is as expected.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about using ML297 in patch clamp experiments.
Question 1: What is the mechanism of action of ML297?
Answer: ML297 is a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit.[1][2] Its mechanism is distinct from G-protein-dependent activation, as it does not require Gβγ subunits but is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[18][19]
Question 2: What is the selectivity profile of ML297?
Answer: ML297 is highly selective for GIRK1-containing channels. It does not activate GIRK2 homomers or GIRK2/3 heteromers.[1][2] It has been shown to have minimal effects on a wide range of other ion channels, receptors, and transporters.
Question 3: How should I prepare ML297 for my experiments?
Answer: ML297 is typically dissolved in DMSO to make a concentrated stock solution.[1][2][3] This stock solution is then diluted into the external recording solution to the desired final concentration. It is important to use a final DMSO concentration that is as low as possible (ideally ≤ 0.1%) to avoid solvent-related effects on the cells.[4][5][6][7]
Question 4: What are the expected characteristics of ML297-induced currents?
Answer: ML297-induced currents are inwardly rectifying potassium currents.[20][21][22][23] This means that the inward current (at voltages negative to the potassium reversal potential) is larger than the outward current (at voltages positive to the reversal potential). The current should be blocked by non-selective potassium channel blockers like barium.[1]
Question 5: How can I confirm that the current I am observing is indeed mediated by GIRK channels?
Answer: To confirm the identity of the current, you can use a known GIRK channel blocker. Barium (Ba²⁺) is a commonly used non-selective blocker of inwardly rectifying potassium channels, including GIRK channels.[1] Application of barium should inhibit the ML297-induced current.
Data Presentation
Table 1: Quantitative Data for ML297 Effects on GIRK Channels
| Parameter | Value | Cell Type | Reference |
| EC50 (GIRK1/2) | 160 nM | HEK293 | [2][3] |
| EC50 (GIRK1/2) | 233 ± 38 nM | HEK293 | [1] |
| EC50 (GIRK1/4) | 1.8 µM | - | [3] |
| Maximal Response Concentration | 10 µM | HEK293 | [1] |
| Vehicle | DMSO | - | [1][2][3] |
| Recommended Final DMSO Concentration | ≤ 0.1% | Various | [4][5][6][7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of ML297-induced GIRK Currents in HEK293 Cells
1. Cell Preparation:
- Culture HEK293 cells stably or transiently expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).
- Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
- ML297 Stock Solution: Prepare a 10 mM stock solution of ML297 in 100% DMSO. Store at -20°C.
- ML297 Working Solution: Dilute the ML297 stock solution in the external solution to the desired final concentration on the day of the experiment. Ensure the final DMSO concentration is ≤ 0.1%.
3. Recording Procedure:
- Place a coverslip with cells in the recording chamber and perfuse with external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- Approach a cell with the patch pipette while applying positive pressure.
- Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential of -80 mV in voltage-clamp mode.
- Apply ML297 using a perfusion system.
- Record the resulting inward current.
4. Data Analysis:
- Measure the peak amplitude of the ML297-induced current.
- Construct a dose-response curve if multiple concentrations are tested.
Mandatory Visualization
Caption: Signaling pathway of ML297-mediated GIRK channel activation.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 11. Biophysics and Structure of the Patch and the Gigaseal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. researchgate.net [researchgate.net]
- 14. alembicinstruments.com [alembicinstruments.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Series Resistance. Why it’s bad. | Bill Connelly [billconnelly.net]
- 18. Analysis of G-protein-activated inward rectifying K(+) (GIRK) channel currents upon GABAB receptor activation in rat supraoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inward-rectifier potassium channel - Wikipedia [en.wikipedia.org]
- 21. Mechanism of rectification in inward-rectifier K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inwardly rectifying potassium channels (K<sub>IR</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. droracle.ai [droracle.ai]
Technical Support Center: ML297 and hERG Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding ML297 and its associated hERG inhibition.
Frequently Asked Questions (FAQs)
Q1: What is ML297 and what is its primary mechanism of action?
ML297 is a potent and selective small molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit (GIRK1/2, GIRK1/3, and GIRK1/4).[1][2] It directly activates these channels in a G-protein-independent manner, although its activity is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[3] This activation leads to membrane hyperpolarization and reduced cellular excitability, which is the basis for its demonstrated antiepileptic and anxiolytic effects in preclinical models.[3]
Q2: What is the known off-target activity of ML297 on the hERG channel?
ML297 has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel with low potency. The reported half-maximal inhibitory concentration (IC50) is approximately 10 µM.[1][4]
Q3: Why is hERG inhibition a concern in drug development?
Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This can increase the risk of developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP). Therefore, assessing and mitigating hERG liability is a critical step in the development of new drug candidates.
Troubleshooting Guide: Assessing and Mitigating ML297 hERG Inhibition
Issue 1: Confirming hERG Inhibition of ML297 or an Analog
If you are observing potential cardiac liabilities in your experiments with ML297 or a related analog, it is crucial to confirm and quantify the inhibition of the hERG channel.
Recommended Action: Perform a hERG Patch-Clamp Electrophysiology Assay
Manual whole-cell patch-clamp is the gold standard method for characterizing drug-induced hERG channel inhibition.
Experimental Protocol: Manual Whole-Cell Patch-Clamp Assay for hERG in CHO or HEK293 Cells
-
Cell Culture: Use a stable cell line expressing the hERG channel, such as CHO-hERG or HEK293-hERG. Culture the cells in appropriate media and conditions.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 5 EGTA, 10 HEPES (pH 7.2 with KOH).
-
-
Electrophysiology:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
-
Record baseline hERG currents.
-
Perfuse the cell with increasing concentrations of ML297 or your analog and record the steady-state block at each concentration.
-
Calculate the percentage of channel block at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Pharmacological Profile of ML297
| Target | Action | Potency (EC50/IC50) | Reference |
| GIRK1/2 | Activator | ~160 nM | [2] |
| GIRK1/3 | Activator | ~914 nM | [2] |
| GIRK1/4 | Activator | ~887 nM | [2] |
| hERG (KCNH2) | Inhibitor | ~10 µM | [1][4] |
Issue 2: High hERG Inhibition Observed with an ML297 Analog
If your novel ML297 analog shows potent GIRK activation but unacceptable hERG inhibition, medicinal chemistry strategies can be employed to mitigate this off-target activity.
Recommended Mitigation Strategies:
-
Reduce Lipophilicity: High lipophilicity is a common feature of hERG inhibitors.
-
Action: Introduce polar functional groups (e.g., hydroxyl, amide) or replace lipophilic aromatic rings with more polar heterocycles.
-
-
Reduce or Remove Basicity: Many hERG inhibitors contain a basic nitrogen atom that is protonated at physiological pH.
-
Action: Lower the pKa of the basic nitrogen by introducing electron-withdrawing groups nearby. Alternatively, replace the basic amine with a non-basic linker if it is not essential for on-target activity.
-
-
Introduce an Acidic Moiety: Creating a zwitterion can reduce hERG affinity by altering the molecule's overall physicochemical properties.
-
Action: Introduce a carboxylic acid or other acidic group.
-
Hypothetical Structure-Activity Relationship (SAR) for Mitigating hERG Inhibition of ML297 Analogs
Disclaimer: The following table is for illustrative purposes and is based on general principles of hERG inhibition and the known SAR for GIRK activation of ML297. Experimental validation is required.
| Modification to ML297 Scaffold | Expected Impact on GIRK Activation | Expected Impact on hERG Inhibition | Rationale |
| Addition of a hydroxyl group to the phenyl ring | May be tolerated | Decrease | Increases polarity, reducing lipophilicity. |
| Replacement of the 3,4-difluorophenyl with a pyridine (B92270) ring | Likely to decrease | Decrease | Reduces lipophilicity and modifies electronic properties. |
| Introduction of a carboxylic acid on the phenyl ring | May decrease | Significant Decrease | Creates a zwitterion, reducing lipophilicity and interaction with the hERG pore. |
| Replacement of the urea (B33335) linker with a more rigid amide | Likely to decrease | May decrease | Alters the conformation, which can impact binding to the hERG channel. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GIRK channel activation pathways.
Caption: Workflow for mitigating hERG inhibition.
Troubleshooting Patch-Clamp Experiments
Table 2: Common Issues and Solutions in Patch-Clamp Recordings
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Gigaohm Seal Formation | - Dirty pipette tip- Unhealthy cells- Incorrect pressure | - Use fresh, fire-polished pipettes.- Ensure cells are healthy and not over-confluent.- Apply gentle positive pressure when approaching the cell, then release and apply gentle suction. |
| Seal is Lost During Recording | - Mechanical instability- Poor initial seal quality- Cell death | - Ensure the rig is free from vibrations.- Aim for a seal resistance >2 GΩ.- Use fresh internal solution and monitor cell health. |
| Noisy Recording | - Electrical noise- Poor grounding- Bubbles in the bath | - Identify and shield sources of electrical noise.- Ensure all components are properly grounded.- Remove any air bubbles from the recording chamber. |
| Current "Runs Down" Over Time | - Dialysis of essential intracellular components- Channel rundown | - Use perforated patch-clamp to preserve the intracellular environment.- Include ATP and GTP in the internal solution to support channel function. |
References
- 1. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 1, Synthesis of ML297 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cipaproject.org [cipaproject.org]
- 4. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML297 Dosage for Maximal CNS Exposure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ML297 dosage to achieve maximal central nervous system (CNS) exposure in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML297 and what is its mechanism of action in the CNS?
A1: ML297 is the first potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][2][3] Specifically, it activates heteromeric GIRK1-containing channels (e.g., GIRK1/2), which are widely expressed in the central nervous system.[1][4][5] Activation of these channels leads to potassium ion efflux, hyperpolarizing the neuron and reducing neuronal excitability.[6][7] This mechanism of action underlies its demonstrated antiepileptic and anxiolytic effects in animal models.[1][4][5][8]
Q2: What is the known CNS penetration of ML297?
A2: ML297 is centrally penetrant.[8] In mice, following an intraperitoneal (IP) injection of 60 mg/kg, the maximal free plasma concentration (Cmax) was 640 nM, with a corresponding free brain Cmax of 130 nM.[1] This results in a brain-to-plasma ratio of 0.2.[1]
Q3: What are the reported efficacious doses of ML297 in preclinical models?
A3: A dose of 60 mg/kg (IP) in mice has been shown to be effective in models of epilepsy, demonstrating a robust increase in seizure latency.[1][8] This dose was also the highest tested in a locomotor activity study, where it showed a suppressive effect.[9] For anxiolytic-like effects, a maximum dose of 30 mg/kg was used to avoid confounding motor effects.[9] Intrathecal administration in rats has also been explored, with doses as low as 3 μg showing antinociceptive effects.[6]
Q4: How can I prepare ML297 for in vivo administration?
A4: For intraperitoneal injection, ML297 can be formulated in a vehicle such as 2% DMSO in 0.5% aqueous hydroxypropyl cellulose.[1] Other potential formulations for preclinical studies include dissolving ML297 in DMSO for stock solutions, which can then be further diluted in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[10]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected ML297 concentrations in the brain.
| Possible Cause | Troubleshooting Step |
| Poor solubility of ML297 in the vehicle. | Ensure the vehicle is appropriate for ML297 and that the compound is fully dissolved before administration. Consider using a different vehicle formulation as suggested in the FAQs.[10] |
| High plasma protein binding. | ML297 has modest plasma protein binding in mice (fu, 0.026).[1] However, this can vary between species. If using a different animal model, determine the species-specific plasma protein binding. |
| Rapid metabolism. | ML297 exhibits high metabolism in mouse liver microsomes.[1] Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or explore alternative routes of administration that bypass first-pass metabolism, such as intravenous or subcutaneous injection. |
| Efflux transporter activity at the blood-brain barrier (BBB). | While not explicitly reported for ML297, efflux transporters like P-glycoprotein can limit CNS penetration of small molecules.[11][12] Consider in vitro transporter assays to determine if ML297 is a substrate. |
Issue 2: High variability in behavioral or physiological readouts.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing. | Ensure accurate and consistent administration of the ML297 solution. For IP injections, ensure proper placement to avoid injection into the gut or other organs. |
| Timing of sample collection or behavioral testing. | The time to reach maximal brain concentration (Tmax) is a critical parameter. Conduct a pharmacokinetic study to determine the Tmax for your specific animal model and administration route, and perform behavioral testing or tissue collection around this time point. For ML297 administered IP in mice, brain and plasma were collected at 30 minutes post-dose.[1] |
| Animal stress. | Stress can influence both drug metabolism and behavioral outcomes. Acclimate animals to the experimental procedures and environment to minimize stress. |
Issue 3: Unexpected side effects or toxicity.
| Possible Cause | Troubleshooting Step |
| Off-target effects. | Although ML297 is reported to be selective for GIRK1-containing channels, high concentrations may lead to off-target effects.[1][13] It has shown some activity on the hERG channel at higher concentrations.[1] Conduct a dose-response study to identify the minimal effective dose and a maximum tolerated dose. |
| Vehicle toxicity. | Ensure the vehicle used is well-tolerated at the administered volume. Run a vehicle-only control group in all experiments. |
| Metabolite activity. | A major metabolite of ML297 has been identified.[1] It is possible that this metabolite has its own pharmacological activity. Consider synthesizing and testing the metabolite in your assays. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of ML297
| Parameter | Value | Species | Source |
| EC50 (GIRK1/2) | 160 nM | In vitro (HEK293 cells) | [1] |
| EC50 (GIRK1/2) | 233 ± 38 nM | In vitro (HEK293 cells) | [4][9] |
| Solubility | 17.5 μM | In vitro | [1] |
| Mouse Plasma Protein Binding (fu) | 0.026 | Mouse | [1] |
| Mouse Liver Microsome Metabolism (ClHEP) | 88 mL/min/kg | Mouse | [1] |
| Cmax (free plasma) at 60 mg/kg IP | 640 nM | Mouse | [1] |
| Cmax (free brain) at 60 mg/kg IP | 130 nM | Mouse | [1] |
| Brain-to-Plasma Ratio | 0.2 | Mouse | [1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57/BL6 mice (approximately 30 g) are a suitable model.[1]
-
ML297 Formulation: Prepare ML297 at the desired concentration (e.g., for a 60 mg/kg dose) in a vehicle of 2% DMSO in 0.5% aqueous hydroxypropyl cellulose.[1]
-
Administration: Administer the ML297 solution via intraperitoneal (IP) injection.
-
Sample Collection: At a predetermined time point (e.g., 30 minutes post-dose), euthanize the animals.[1]
-
Blood Collection: Collect blood via cardiac puncture. Centrifuge the blood at 4000 rpm for 4°C to separate the plasma. Store plasma at -80°C until analysis.[1]
-
Brain Collection: Decapitate the animal and immediately remove the brain. Thoroughly wash the brain in cold phosphate-buffered saline and freeze it on dry ice. Store at -80°C until analysis.[1]
-
Sample Preparation for LC/MS/MS Analysis:
-
Brain Homogenization: Weigh the frozen brain and add 1:3 (w/w) parts of 70:30 isopropanol:water. Homogenize the mixture using a bead beater with zirconia/silica beads, followed by centrifugation.[1]
-
Protein Precipitation: To 20 µL of plasma or brain homogenate, add three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 50 ng/mL carbamazepine).[1]
-
Centrifugation: Centrifuge the samples at 3000 rpm for 5 minutes.[1]
-
Dilution: Transfer the supernatant to a new 96-well plate and dilute 1:1 with water.[1]
-
-
LC/MS/MS Analysis: Analyze the samples using a suitable LC/MS/MS system with multiple reaction monitoring (MRM) to quantify ML297 concentrations.[1]
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of ML297.
Caption: Simplified signaling pathway of ML297 in a neuron.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Minimizing Drug Exposure in the CNS while Maintaining Good Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
ML297 Electrophysiology Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML297 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML297 and what is its primary mechanism of action?
ML297 is a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels that contain the GIRK1 subunit.[1][2][3] It directly activates these channels, leading to an inward potassium current that can hyperpolarize the cell membrane.[1][4] This activation is independent of G-protein signaling.[2]
Q2: For which GIRK channel subunits is ML297 selective?
ML297 is selective for GIRK channels containing the GIRK1 subunit. It is a potent activator of GIRK1/2 channels, with reported EC50 values in the range of 160-233 nM.[2][5] It shows weaker activity on GIRK1/3 and GIRK1/4 channels and is inactive on GIRK2/3 channels.[5]
Q3: How long does it take to wash out ML297 in an electrophysiology experiment?
The washout of ML297 is a relatively slow process. Published data indicates that it can take "nearly a minute" for the current to return to baseline after the termination of ML297 application.[1] The exact time can vary depending on the experimental setup, including the perfusion system and the cell or tissue preparation.
Q4: What are the expected electrophysiological effects of ML297 application?
Application of ML297 to cells expressing GIRK1-containing channels will evoke an inward potassium current at holding potentials negative to the potassium reversal potential.[1] This is observed as a downward deflection in the current trace in voltage-clamp recordings.
Troubleshooting Guide
Issue 1: Incomplete or slow washout of ML297
-
Problem: The current does not return to the pre-application baseline level even after an extended washout period. This can affect the ability to study subsequent compounds or to accurately measure baseline channel activity.
-
Possible Causes & Solutions:
-
Insufficient Washout Time: As ML297 has a slow dissociation, a washout period of "nearly a minute" or longer may be required.[1]
-
Recommendation: Extend the washout period and monitor the current until a stable baseline is achieved.
-
-
Perfusion System Issues: A slow or inefficient perfusion system can lead to a gradual decrease in the local concentration of the washout solution around the cell.
-
Recommendation: Ensure your perfusion system has a fast exchange time. You can test this by applying a solution with a different ionic composition (e.g., high K+) and measuring the time it takes for the current to change and then return to baseline upon washout.
-
-
Compound Adsorption: ML297, like many small molecules, may adsorb to the tubing of the perfusion system or the surface of the recording chamber.
-
Recommendation: Use inert tubing materials (e.g., PEEK or Teflon) and ensure the recording chamber is thoroughly cleaned between experiments.
-
-
Issue 2: Variability in ML297-induced current amplitude
-
Problem: The magnitude of the current evoked by the same concentration of ML297 varies significantly between cells or experiments.
-
Possible Causes & Solutions:
-
Differences in GIRK Channel Expression: The level of GIRK1-containing channel expression can vary between individual cells.
-
Recommendation: If possible, use a stable cell line with consistent expression levels. For primary cells, be aware that natural variability will exist. Normalizing the ML297-induced current to a maximal agonist response (if applicable) or to cell capacitance can help to reduce variability.
-
-
Cell Health: Unhealthy cells may have altered membrane properties or channel function.
-
Recommendation: Monitor cell health throughout the experiment. Look for stable resting membrane potential and low leak currents.
-
-
Pipette and Seal Quality: A poor-quality seal (low resistance) can lead to inaccurate current measurements.
-
Recommendation: Aim for a giga-ohm seal (>1 GΩ) before breaking into the whole-cell configuration.
-
-
Issue 3: No response to ML297 application
-
Problem: Application of ML297 does not evoke the expected inward current.
-
Possible Causes & Solutions:
-
Absence of GIRK1 Subunit: The cells being studied may not express GIRK channels containing the GIRK1 subunit, for which ML297 is selective.[1][2][5]
-
Recommendation: Verify the expression of the GIRK1 subunit in your experimental model using techniques such as RT-PCR, Western blotting, or immunocytochemistry.
-
-
Compound Degradation: Improper storage or handling of the ML297 stock solution can lead to its degradation.
-
Recommendation: Store ML297 stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Voltage-Clamp Protocol: The holding potential may be at or near the potassium reversal potential, resulting in no net driving force for potassium ions.
-
Recommendation: Ensure the holding potential is sufficiently negative to the calculated potassium reversal potential to allow for a measurable inward current.
-
-
Quantitative Data Summary
| Parameter | Value | Channel Subtype | Reference |
| EC50 | ~160 nM | GIRK1/2 | [5] |
| EC50 | 233 ± 38 nM | GIRK1/2 | [2] |
| EC50 | 377 ± 70 nM | Native hippocampal neurons | [2] |
| Washout Time | ~1 minute | GIRK1/2 | [1] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of ML297-induced Currents
-
Cell Preparation: Prepare cells expressing GIRK1-containing channels (e.g., HEK293 cells transfected with GIRK1/2 subunits) on coverslips suitable for patch-clamp recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration with a giga-ohm seal.
-
Clamp the cell at a holding potential of -80 mV.
-
Establish a stable baseline current recording in the external solution.
-
Apply ML297 at the desired concentration through a perfusion system.
-
Record the inward current evoked by ML297.
-
-
Washout:
-
Terminate the application of ML297 and perfuse the cell with the external solution.
-
Continue recording and perfusing for at least 1-2 minutes, or until the current returns to the pre-application baseline level.
-
Diagrams
Caption: Signaling pathway of ML297 action.
Caption: Experimental workflow for ML297 washout.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 5. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
Navigating In Vivo Administration of ML297: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo administration of ML297, a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) 1/2 channels. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of vehicle formulations to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My ML297 is not dissolving in the recommended vehicle. What should I do?
A1: Difficulty in dissolving ML297 can be a common issue. Here are a few troubleshooting steps:
-
Sequential Solvent Addition: When using multi-component vehicles, ensure that the solvents are added sequentially. For instance, with a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, first dissolve the ML297 in DMSO before adding the other components.[1][2]
-
Sonication and Heating: To aid dissolution, gentle heating and/or sonication can be applied.[1][2] Be cautious with the temperature to avoid degradation of the compound.
-
Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of the experiment to ensure its stability and solubility.[1]
Q2: I observed precipitation in my ML297 formulation after preparation. Is it still usable?
A2: Precipitation indicates that the compound is no longer fully solubilized and should not be used for injection, as this can lead to inaccurate dosing and potential adverse effects. If precipitation occurs, try preparing the solution again, ensuring the stock solution is clear before the addition of aqueous components.[1]
Q3: What is the recommended route of administration for ML297 in mice?
A3: The most commonly reported and effective route for ML297 administration in mice is intraperitoneal (IP) injection.[1][3]
Q4: Are there any known side effects of ML297 administration in mice?
A4: At doses up to 60 mg/kg administered intraperitoneally, studies have reported a decrease in locomotor activity.[3] However, the same dose did not show significant effects on motor function and coordination in a rotarod test.[3] Researchers should monitor animals for any signs of distress or unusual behavior following administration.
Q5: How should ML297 be stored?
A5: For long-term storage, ML297 powder should be kept at -20°C for up to three years. In solvent, it can be stored at -80°C for up to one year.[2] Stock solutions stored at -80°C should be used within six months, and those at -20°C within one month.[1]
Vehicle Formulation for In Vivo Administration
The selection of an appropriate vehicle is critical for the successful in vivo delivery of ML297. Below is a summary of vehicle compositions that have been used in published studies.
| Vehicle Composition | Route of Administration | Species | Notes | Reference |
| 10% Tween-80 in sterile water | Intraperitoneal (IP) | Mouse | Used for pharmacokinetic studies. | [3] |
| 2% DMSO in 0.5% aqueous hydroxypropyl cellulose | Intraperitoneal (IP) | Mouse | Employed in efficacy studies for epilepsy models. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | N/A | A suggested formulation to achieve a clear solution of ≥ 2.08 mg/mL. | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not specified | N/A | An alternative formulation to achieve a clear solution of ≥ 2.08 mg/mL. | [1] |
| 10% DMSO, 90% Corn Oil | Not specified | N/A | A lipid-based vehicle option that can achieve a clear solution of ≥ 2.08 mg/mL. | [1] |
Experimental Protocol: PTZ-Induced Seizure Model in Mice
This protocol is based on a study demonstrating the antiepileptic properties of ML297.[3]
1. Animal Model:
2. Reagents:
-
ML297
-
Vehicle (e.g., 2% DMSO in 0.5% aqueous hydroxypropyl cellulose)[3]
-
Pentylenetetrazol (PTZ)
-
Sodium valproate (positive control)
3. Procedure:
-
Prepare the ML297 formulation at the desired concentration (e.g., for a 60 mg/kg dose).
-
Administer ML297 (60 mg/kg), sodium valproate (150 mg/kg), or vehicle to the mice via intraperitoneal injection.[3]
-
After a 30-minute pretreatment period, administer PTZ intraperitoneally at a dose of 40 mg/kg.[3]
-
Immediately following PTZ administration, observe the mice and record the time to the onset of convulsions and the time of death.[3]
-
If a mouse does not succumb after 20 minutes post-PTZ injection, it should be euthanized.[3]
4. Expected Outcome:
-
ML297 has been shown to significantly delay the onset of seizures and prevent fatality in this model.[3]
Signaling Pathway of ML297
ML297 is a selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit (Kir3.1).[4][5] It directly activates GIRK1/2 channels, leading to potassium ion efflux and hyperpolarization of the cell membrane.[4] This mechanism is independent of G-protein activation.[6] The activation of GIRK channels by ML297 reduces neuronal excitability, which is the basis for its anticonvulsant and anxiolytic effects.[3][4][5]
Caption: Signaling pathway of ML297.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 297 | Potassium Channel | TargetMol [targetmol.com]
- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ML297 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with ML297, a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Frequently Asked Questions (FAQs)
Q1: What is ML297 and what is its primary mechanism of action?
ML297 (also known as VU0456810) is a small molecule that acts as a potent and selective activator of GIRK (or Kir3) channels containing the GIRK1 subunit.[1][2][3] It directly activates the channel, independent of G-protein signaling, by interacting with a binding site that requires the presence of the GIRK1 subunit.[4][5] This activation leads to an outward potassium current, hyperpolarizing the cell membrane and reducing neuronal excitability.[6]
Q2: I am not observing the expected effect of ML297 in my cells. What could be the reason?
There are several potential reasons for a lack of ML297 activity:
-
Incorrect GIRK Subunit Composition: ML297 is highly selective for GIRK channels that contain the GIRK1 subunit.[5][7] It is most potent on heterotetramers of GIRK1/2 and shows reduced potency on GIRK1/3 and GIRK1/4 channels.[5] It is inactive on homomeric GIRK2 channels or GIRK2/3 heterotetramers.[1][5] Ensure your experimental system (cell line or tissue) expresses the GIRK1 subunit.
-
Suboptimal Compound Concentration: The effective concentration of ML297 can vary depending on the experimental setup and the specific GIRK subunit combination. While the EC50 is in the nanomolar range for GIRK1/2, a maximal response is often observed at concentrations up to 10 µM.[4][5] Consider performing a dose-response curve to determine the optimal concentration for your system.
-
Compound Stability and Solubility: Ensure that ML297 is properly dissolved and stored. It is soluble in DMSO and ethanol.[8] Stock solutions should be stored at -20°C or -80°C as recommended by the supplier.[1] Repeated freeze-thaw cycles should be avoided.
-
Presence of Channel Blockers: The effects of ML297 can be inhibited by non-selective inward-rectifying potassium channel blockers such as barium.[5] Check your experimental solutions for any potential interfering substances.
Q3: The potency (EC50) of ML297 in my experiments differs from published values. Why might this be?
Variability in EC50 values can arise from several factors:
-
Assay Method: Different experimental techniques can yield different potency values. For example, thallium flux assays and whole-cell voltage-clamp electrophysiology may produce slightly different EC50 values.[5]
-
Cellular Context: The specific cell line or neuron type used can influence the observed potency. The expression levels of GIRK subunits, the presence of regulatory proteins, and the membrane lipid composition (specifically PIP2, which is required for ML297 activity) can all play a role.[4]
-
Experimental Conditions: Factors such as the extracellular potassium concentration, temperature, and pH can affect channel gating and, consequently, the apparent potency of ML297.
Q4: Are there any known off-target effects of ML297?
ML297 is generally considered highly selective for GIRK1-containing channels.[2][5] However, at high concentrations (around 10 µM), some modest activity has been reported at the 5-HT2b receptor, the sigma σ1 receptor, and the GABAA receptor.[5] It has also been shown to partially inhibit the hERG potassium channel with low potency (IC50 ~10 µM).[5] If you are working at the higher end of the concentration range, it is important to consider these potential off-target effects.
Troubleshooting Guides
Problem: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Line Inconsistency | Verify the expression of the GIRK1 subunit in your cell line using techniques like Western blot or qPCR. If possible, use a cell line with confirmed GIRK1/2 expression. |
| Variable Passage Number | High passage numbers can lead to phenotypic drift in cell lines. Use cells within a defined low passage number range for all experiments. |
| Inconsistent Plating Density | Cell density can affect cellular health and receptor expression. Optimize and maintain a consistent cell plating density for all experiments. |
| Media and Supplement Variability | Use a consistent source and lot of cell culture media and supplements. Changes in serum or other components can impact cellular physiology. |
Problem: Unexpected In Vivo Efficacy or Behavior
| Potential Cause | Troubleshooting Step |
| Route of Administration | The pharmacokinetic profile of ML297 can vary with the route of administration. Intraperitoneal (i.p.) injection is a common method used in published studies.[1][2] |
| Vehicle Formulation | Ensure ML297 is fully dissolved in a suitable vehicle for in vivo use. Common vehicles include solutions containing DMSO, PEG300, Tween-80, and saline, or corn oil.[1] The choice of vehicle can impact solubility and bioavailability. |
| Animal Strain and Sex | Different animal strains or sexes may exhibit varied responses to pharmacological agents. Be consistent with the animal model used. |
| Metabolism and Brain Penetrance | While ML297 is brain penetrant, its metabolic stability can be a factor.[2] Consider the timing of your behavioral or physiological measurements relative to the time of administration. |
Data Presentation
Table 1: In Vitro Potency of ML297 on Different GIRK Subunit Combinations
| GIRK Subunit Composition | Assay Type | Reported EC50/IC50 | Reference |
| GIRK1/2 | Thallium Flux | 160 nM | [5] |
| GIRK1/2 | Whole-Cell Electrophysiology | 233 ± 38 nM | [4] |
| GIRK1/3 | Thallium Flux | 914 nM | |
| GIRK1/4 | Thallium Flux | 887 nM | |
| GIRK2 | Thallium Flux | Inactive | [5] |
| GIRK2/3 | Thallium Flux | Inactive | [1][5] |
| Kir2.1 | Thallium Flux | Inactive | [5] |
| hERG | Radioligand Binding | ~10 µM (IC50) | [5] |
Table 2: In Vivo Experimental Parameters for ML297
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| C57/BL6 Mice | 60 mg/kg | Intraperitoneal (i.p.) | Prevention of pentylenetetrazol (PTZ)-induced convulsions | [1][5] |
| C57/BL6 Mice | 60 mg/kg | Intraperitoneal (i.p.) | Increased latency to seizure in a maximal electroshock (MES) model | [5] |
| C57/BL6 Mice | 30 mg/kg | Intraperitoneal (i.p.) | Decreased anxiety-related behavior | [9] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays (e.g., Thallium Flux):
-
Cell Culture: Culture HEK-293 cells stably expressing the desired GIRK channel subunits in appropriate media.
-
Cell Plating: Plate cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of ML297 in DMSO. Create a serial dilution of ML297 in an appropriate assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted ML297 compounds to the cells and incubate for a specified period.
-
Add the thallium-containing solution and a fluorescent dye that is sensitive to intracellular thallium concentration.
-
Measure the fluorescence signal over time using a plate reader.
-
-
Data Analysis: Normalize the fluorescence data and fit to a dose-response curve to determine the EC50.
General Protocol for In Vivo Anticonvulsant Studies in Mice:
-
Animal Acclimation: Acclimate male C57/BL6 mice to the housing and handling conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare ML297 in a vehicle suitable for intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Administration: Administer ML297 or vehicle control via intraperitoneal injection at a volume of 10 mL/kg.
-
Seizure Induction (PTZ Model): At a specified time post-ML297 administration (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazol (PTZ).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to and incidence of seizures and mortality.
-
Data Analysis: Compare the effects of ML297 treatment to the vehicle control group using appropriate statistical methods.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. pnas.org [pnas.org]
Validation & Comparative
Comparing ML297 with other GIRK channel activators
A Comprehensive Comparison of ML297 and Other GIRK Channel Activators
G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial regulators of cellular excitability in various tissues, including the heart and brain.[1] Their activation generally leads to membrane hyperpolarization, making them attractive therapeutic targets for a range of disorders such as epilepsy, anxiety, and cardiac arrhythmias.[2] ML297 has emerged as a potent and selective activator of GIRK1-containing channels, offering a valuable tool for studying GIRK channel function and therapeutic potential.[3][4] This guide provides an objective comparison of ML297 with other GIRK channel activators, supported by experimental data, detailed methodologies, and pathway visualizations.
Performance Comparison of GIRK Channel Activators
The following table summarizes the quantitative data for ML297 and other notable GIRK channel activators. The data highlights the potency (EC50) and selectivity of these compounds across different GIRK channel subunit combinations.
| Activator | GIRK Subunit | EC50 | Activation Mechanism | Key Features |
| ML297 | GIRK1/2 | 160 nM (Thallium flux), 233 ± 38 nM (Electrophysiology)[5][6] | G-protein independent, PIP2-dependent | Selective for GIRK1-containing channels; brain-penetrant; shows anti-seizure and anxiolytic effects.[2][4] |
| GIRK1/3 | 914 nM | G-protein independent, PIP2-dependent | ||
| GIRK1/4 | 887 nM[3] | G-protein independent, PIP2-dependent | ||
| GIRK2, GIRK2/3 | Inactive[6] | |||
| GiGA1 | GIRK1/2 | Activator, specific EC50 not consistently reported | G-protein independent[7][8] | Preferentially activates GIRK1-containing channels; targets the alcohol-binding pocket.[7][8] |
| GIRK2 | Inactive[7] | |||
| Ivermectin | GIRK2 | More potent on GIRK2 over GIRK4[8] | G-protein independent, PIP2-dependent[8] | FDA-approved antiparasitic drug; activates GIRK channels in the low micromolar range.[8] |
| GIRK4 | EC50 of 3-8 μM for GIRK channels[8] | |||
| Naringin | GIRK channels | Low potency | Likely acts on the extracellular vestibule[8] | A bioflavonoid found in grapefruit; non-selective and low potency.[4][8] |
| VU0810464 | GIRK1/2 | Nanomolar potency[9] | Not specified, but compared to ML297[9] | Non-urea compound with enhanced selectivity for neuronal GIRK channels and improved brain penetration compared to ML297.[9] |
| Ethanol | GIRK channels | Millimolar concentrations[4] | G-protein independent[8] | Low potency and non-selective.[4] |
Signaling Pathways of GIRK Channel Activation
GIRK channels can be activated through both canonical G-protein-dependent and G-protein-independent pathways.
Canonical G-Protein-Dependent Activation
The classical pathway is initiated by the activation of a G-protein-coupled receptor (GPCR) by an agonist (e.g., acetylcholine). This leads to the dissociation of the Gβγ subunit from the Gα subunit of the heterotrimeric G-protein. The free Gβγ then directly binds to the GIRK channel, causing it to open and allow the efflux of K+ ions, resulting in hyperpolarization of the cell membrane.[10][1][11]
Canonical G-protein-dependent GIRK channel activation pathway.
G-Protein-Independent Activation by ML297
ML297 and some other small-molecule activators bypass the GPCR and G-protein machinery.[12][13] ML297 directly binds to a site on the GIRK1 subunit, inducing a conformational change that opens the channel.[12] This activation is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for GIRK channel function.[12]
G-protein-independent GIRK channel activation by ML297.
Experimental Protocols
The characterization of GIRK channel activators primarily relies on two key experimental techniques: thallium flux assays for high-throughput screening and electrophysiology for detailed functional analysis.
Thallium Flux Assay
This fluorescence-based assay is a high-throughput method to screen for modulators of potassium channels.[5][14]
Principle: Thallium (Tl+) ions can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye inside the cells. An increase in fluorescence indicates channel activation.[5]
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the desired GIRK channel subunits are plated in 384-well plates.
-
Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[5]
-
Compound Addition: The test compounds (like ML297) are added to the wells.
-
Thallium Stimulation: A solution containing Tl+ is added to initiate the influx through open channels.
-
Fluorescence Reading: The change in fluorescence is measured over time using a fluorescence plate reader.
References
- 1. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 3. tribioscience.com [tribioscience.com]
- 4. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Anxiolytic Potential of ML297: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anxiolytic compound ML297 with established alternatives, supported by experimental data from key behavioral models. We delve into the compound's mechanism of action, present quantitative behavioral data, and offer detailed experimental protocols to aid in the design and interpretation of preclinical anxiety research.
ML297: A Novel Mechanism for Anxiety Relief
ML297 is a potent and selective agonist of G-protein–gated inwardly rectifying potassium (GIRK) channels, specifically targeting those containing the GIRK1 subunit.[1][2][3][4] This mechanism is distinct from traditional anxiolytics. The activation of GIRK1-containing channels by ML297 leads to a hyperpolarization of neurons, dampening excitability in key brain regions associated with anxiety.[2][3] Notably, the anxiolytic effects of ML297 are lost in mice lacking the GIRK1 subunit, confirming its specific mechanism of action.[1][4][5] Preclinical studies have shown that ML297 reduces anxiety-related behaviors without the sedative or addictive liabilities often associated with other anxiolytic agents.[1][3][6]
Signaling Pathway of ML297
The following diagram illustrates the proposed signaling pathway for ML297's anxiolytic action.
Caption: Signaling pathway of ML297's anxiolytic action.
Comparative Behavioral Analysis
To objectively evaluate the anxiolytic efficacy of ML297, its performance in established rodent behavioral models of anxiety is compared with two standard anxiolytic drugs: Diazepam, a classic benzodiazepine, and Buspirone, a non-benzodiazepine anxiolytic.
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze test.
Quantitative Data Comparison: Elevated Plus Maze
| Compound | Dose (mg/kg, i.p.) | Mouse Strain | Key Finding |
| ML297 | 10 | C57BL/6J | Increased % time in open arms compared to vehicle.[1][6] |
| 30 | C57BL/6J | Significantly increased % time in open arms compared to vehicle.[1][6] | |
| Diazepam | 0.5 - 1.0 | Not Specified | Did not consistently produce an anxiolytic profile.[3] |
| 2.0 - 4.0 (chronic) | EPM-experienced mice | Produced a weak anxiolytic action.[3] | |
| (chronic) | EPM-naive mice | Exerted a marked anxiolytic effect.[3] | |
| 1.0 | B6 mice | Increased percentage of open arm time and entries.[7] | |
| 3.0 | High Activity (H2) mice | Increased percentage of time spent in open arms.[8] | |
| Buspirone | 2.0, 4.0 | Not Specified | Increased percentage of entries and time spent in open arms in control mice.[9] |
| 1.25 (acute) | DBA mice | Showed mild anxiolytic-like effects (reduced risk assessment).[10] | |
| 1.25 (chronic) | DBA mice | Reduced open arm entries.[10] |
Open Field Test (OFT)
The OFT assesses anxiety and locomotor activity in a novel environment. Anxiolytic compounds are expected to increase the time spent in the center of the open field and potentially alter locomotor activity.
Experimental Workflow: Open Field Test
Caption: Workflow for the Open Field Test.
Quantitative Data Comparison: Open Field Test
| Compound | Dose (mg/kg, i.p.) | Mouse Strain | Key Finding |
| ML297 | 3, 10, 30 | C57BL/6J | No significant change in total distance traveled, suggesting a lack of sedative effects at anxiolytic doses.[6] |
| 60 | C57BL/6J | Significant decrease in total distance traveled.[6] | |
| Diazepam | 1.5 | Male mice | Reduced anxiety-like behaviors (thigmotaxis and 'returns').[11] |
| 3.0 | High Activity (H2) mice | Decreased distance traveled, suggesting potential sedative effects.[8] | |
| Buspirone | 3, 10 | C57BL/6J | Significantly decreased distance traveled and rearing.[1] |
| Not Specified | Anxious (AX) mice | Increased time spent in the center and decreased time in the periphery.[11] |
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytics are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Workflow: Light-Dark Box Test
Caption: Workflow for the Light-Dark Box Test.
Quantitative Data Comparison: Light-Dark Box Test
| Compound | Dose (mg/kg, i.p.) | Mouse Strain | Key Finding |
| ML297 | - | - | No quantitative data found in the searched literature. |
| Diazepam | Not Specified | Mice | Increased the number of visits to and duration in the light compartment.[12] |
| Buspirone | Not Specified | Mice | Increased time spent in the white area and enhanced exploratory behavior.[6] |
| 4, 8 | Mice | Produced an anxiolytic-like effect. |
Detailed Experimental Protocols
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm). The maze is elevated above the floor (e.g., 50 cm).
-
Procedure:
-
Individually house and handle mice for several days before testing.
-
On the test day, allow mice to acclimate to the testing room for at least 30 minutes.
-
Administer the test compound (e.g., ML297, diazepam, buspirone) or vehicle via the desired route (commonly intraperitoneal, i.p.) at a specified time before the test (e.g., 30 minutes).
-
Place the mouse on the central platform of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: An automated tracking system or a trained observer scores the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
Anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
-
Open Field Test (OFT)
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Follow similar pre-test habituation and drug administration procedures as the EPM.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a specified duration (e.g., 10-30 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis: An automated tracking system measures:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Anxiolytic activity is typically associated with an increase in the time spent in the center of the arena. A lack of change in total distance traveled at effective doses suggests the absence of sedative or motor-impairing effects.
-
Light-Dark Box Test
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The compartments are connected by a small opening.
-
Procedure:
-
Follow similar pre-test habituation and drug administration procedures as the other tests.
-
Place the mouse in the center of the brightly lit compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore both compartments for a set period (e.g., 5-10 minutes).
-
Record the session with a video camera.
-
-
Data Analysis: A tracking system or an observer records:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions.
-
Conclusion
ML297 demonstrates a clear anxiolytic profile in preclinical behavioral models, notably increasing the exploration of open arms in the elevated plus maze without inducing sedation at effective doses in the open field test. Its unique mechanism of action as a selective GIRK1-containing channel activator presents a promising avenue for the development of novel anxiolytic therapies with potentially improved side-effect profiles compared to traditional medications like benzodiazepines. While direct comparative data for ML297 in the light-dark box test is currently unavailable in the reviewed literature, its efficacy in other robust models warrants further investigation. The provided data and protocols serve as a valuable resource for researchers aiming to further validate and explore the therapeutic potential of ML297 and related compounds.
References
- 1. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anilocus.com [anilocus.com]
- 8. Light-dark box test for mice [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Dose-Response of ML297 in GIRK1/2 Expressing Cells
For researchers and professionals in drug development, understanding the precise pharmacological profile of channel modulators is paramount. This guide provides a detailed comparison of ML297, a known activator of G-protein-coupled inwardly rectifying potassium (GIRK) 1/2 channels, with other relevant compounds. The data presented herein is supported by experimental protocols and visualized through signaling pathway and workflow diagrams to offer a comprehensive overview for scientific evaluation.
Quantitative Comparison of GIRK Channel Modulators
The following table summarizes the dose-response data for ML297 and alternative GIRK channel modulators, providing a clear comparison of their potency on GIRK1/2 channels.
| Compound | Action on GIRK1/2 | EC50 / IC50 (nM) | Target Selectivity | Reference |
| ML297 | Activator | 160 - 233 | Selective for GIRK1-containing channels (GIRK1/2, GIRK1/3, GIRK1/4) over GIRK2 and GIRK2/3.[1][2][3][4] | [1][2][3][4] |
| GAT1508 | Activator | 75 - 110 | Highly selective for GIRK1/2 over GIRK1/4.[5][6] | [5][6] |
| GiGA1 | Activator | Not explicitly stated | Preferentially activates GIRK1-containing channels.[5] | [5] |
| Baclofen | Activator (via GABABR) | Not explicitly stated (used at saturating concentration of 100 µM) | Activates GIRK channels indirectly via G-protein-coupled receptors.[1] | [1] |
| Barium (Ba2+) | Inhibitor / Blocker | Not explicitly stated (used at mM concentrations) | Non-selective blocker of inward-rectifying potassium channels.[3] | [3] |
| SCH23390 | Inhibitor | Not explicitly stated | Known GIRK channel inhibitor.[7][8] | [7][8] |
| TPNQ | Inhibitor | Not explicitly stated | Known GIRK channel inhibitor.[7] | [7] |
Experimental Protocols
The determination of the dose-response characteristics of compounds like ML297 on GIRK1/2 channels typically involves cellular assays using expression systems. Below are detailed methodologies for two common experimental approaches.
Thallium Flux Assay
This high-throughput screening method measures the influx of thallium ions through potassium channels as an indicator of channel activity.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured and transiently transfected with plasmids encoding the GIRK1 and GIRK2 subunits.[3] For some experiments, cells stably expressing the channels are used.[7]
-
Assay Preparation: Cells are plated in 96-well plates.[9]
-
Compound Application: A concentration series of the test compound (e.g., ML297) is added to the cells.
-
Thallium Flux Measurement: A fluorescent dye that is sensitive to thallium is loaded into the cells. The influx of thallium upon channel activation leads to a change in fluorescence, which is measured using a fluorescent plate reader.[3][9]
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.[3]
Whole-Cell Voltage-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by controlling the membrane potential of a single cell and recording the resulting currents.
-
Cell Preparation: HEK-293 cells expressing GIRK1/2 channels are used.[1][3]
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: The cell's membrane potential is held at a specific voltage (e.g., -70 mV).[3] Voltage ramps may also be applied to study the current-voltage relationship.[10][11]
-
Compound Perfusion: The test compound is applied to the cell via the extracellular solution.
-
Current Measurement: The resulting inward potassium current is recorded. The effect of the compound is often measured as the change in current amplitude.
-
Data Analysis: Dose-response curves are constructed by plotting the current response as a function of the compound concentration to determine the EC50.
Visualizing the Molecular and Experimental Landscape
To better understand the context of ML297's action, the following diagrams illustrate the GIRK channel signaling pathway and a typical experimental workflow.
Caption: GIRK Channel Signaling Pathway.
The diagram above illustrates the canonical G-protein-dependent activation of GIRK channels by neurotransmitters, as well as the direct, G-protein-independent activation by ML297.[1][12][13][14][15] GIRK channel activation, whether by Gβγ subunits or ML297, requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][12][13][16]
Caption: Experimental Workflow for Dose-Response Analysis.
This flowchart outlines the key steps involved in determining the dose-response curve for a GIRK channel modulator like ML297, from cell preparation to data analysis.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. G protein-activated inwardly rectifying K+ (GIRK) currents in dendrites of rat neocortical pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 13. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. The Relevance of GIRK Channels in Heart Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ML297 and Naringin on GIRK Channels
A comprehensive guide for researchers and drug development professionals on the differential effects of ML297 and naringin (B1676962) on G-protein-coupled inwardly rectifying potassium (GIRK) channels.
This guide provides a detailed comparative analysis of two known activators of GIRK channels: the potent and selective synthetic compound ML297, and the naturally occurring flavonoid, naringin. G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the brain and heart. Their modulation presents a promising therapeutic avenue for a range of disorders such as epilepsy, anxiety, and cardiac arrhythmias.[1][2] This document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions regarding the use of these compounds in their studies.
Performance and Properties: A Tabular Comparison
The following tables summarize the key quantitative data regarding the potency, efficacy, and selectivity of ML297 and naringin on various GIRK channel subtypes.
Table 1: Potency (EC50) of ML297 and Naringin on GIRK Channel Subtypes
| Compound | GIRK Subtype | EC50 | Assay Method | Reference |
| ML297 | GIRK1/2 | 160 nM | Thallium Flux Assay | [3][4] |
| GIRK1/2 | 233 ± 38 nM | Whole-Cell Electrophysiology | [2][5] | |
| GIRK1/3 | ~1 µM | Thallium Flux Assay | [3] | |
| GIRK1/4 | 887 nM | Thallium Flux Assay | [6] | |
| GIRK2 | Inactive | Thallium Flux Assay | [3] | |
| GIRK2/3 | Inactive | Thallium Flux Assay | [3][4] | |
| Naringin | GIRK1/3.4 | 59 - 215 µM | Two-Electrode Voltage Clamp (Xenopus Oocytes) | [7][8] |
| GIRK1/3.2 | 59 - 215 µM | Two-Electrode Voltage Clamp (Xenopus Oocytes) | [7][8] |
Table 2: Selectivity and Mechanism of Action
| Feature | ML297 | Naringin |
| Subunit Selectivity | Selective for GIRK1-containing channels.[1][3][9] | Non-selective.[1][10] |
| G-Protein Dependence | G-protein independent.[2][11][12] | G-protein independent.[8] |
| PIP2 Dependence | Requires phosphatidylinositol-4,5-bisphosphate (PIP2).[2][5][13] | Not explicitly stated, but GIRK channel gating is generally PIP2 dependent. |
| Binding Site | Requires two amino acids in the GIRK1 subunit: F137 in the pore helix and D173 in the second membrane-spanning domain.[2][5][13] | Binds to the extracellular M1-M2 linker, with tyrosines 148 and 150 in GIRK1 being important for its activity.[7][13][14] |
| Potency | High (nanomolar range).[1][3][4] | Low (micromolar range).[1][8][10] |
Signaling Pathways and Mechanism of Action
ML297 and naringin, while both activating GIRK channels, do so through distinct mechanisms that are independent of G-protein signaling, which is the canonical pathway for GIRK channel activation.
ML297 acts as a direct, potent, and selective activator of GIRK channels that contain the GIRK1 subunit.[1][3][9] Its action is contingent on the presence of two specific amino acid residues within the GIRK1 subunit, F137 and D173.[2][5][13] Although it bypasses the need for Gβγ subunit binding, its modulatory effect is still dependent on the presence of the membrane phospholipid PIP2, a crucial cofactor for GIRK channel gating.[2][5][13]
Naringin , a naturally occurring flavonoid, is a direct but low-potency activator of GIRK channels.[1][8][10] It is considered non-selective with respect to GIRK subtypes.[1][10] Its binding site is located on the extracellular side of the channel, within the M1-M2 loop, a region distinct from the binding site of ML297.[7][13][14] Studies have shown that its activation of GIRK1/3.4 channels can be competitively inhibited by the bee venom toxin tertiapin-Q, suggesting an overlapping binding site.[7][14]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.
Thallium Flux Assay for GIRK Channel Activity
This high-throughput fluorescence-based assay is used to measure the activity of potassium channels by detecting the flux of the surrogate ion, thallium (Tl+), through the channel pore.[15][16]
Principle: GIRK channels are permeable to Tl+. Upon channel activation, Tl+ flows into the cells and binds to a Tl+-sensitive fluorescent dye (e.g., FluoZin-2), resulting in an increase in fluorescence intensity. This change in fluorescence is proportional to the channel activity.
Protocol:
-
Cell Culture: HEK-293 cells stably expressing the desired GIRK channel subunits are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) for approximately 1 hour at room temperature.
-
Compound Addition: The dye-loading solution is removed, and cells are washed. A buffer containing the test compound (ML297 or naringin at various concentrations) is then added to the wells.
-
Thallium Addition and Fluorescence Reading: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A stimulus buffer containing Tl+ is added to the wells, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The rate of fluorescence increase is calculated and normalized to controls to determine the extent of channel activation. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 2. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 7. Naringin directly activates inwardly rectifying potassium channels at an overlapping binding site to tertiapin-Q - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. connect.h1.co [connect.h1.co]
- 10. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naringin directly activates inwardly rectifying potassium channels at an overlapping binding site to tertiapin-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of ML297 and Classical Anticonvulsants in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anticonvulsant agent ML297 with classical anticonvulsants, namely phenytoin, carbamazepine, and valproic acid. The following sections detail their comparative efficacy in established preclinical models of epilepsy, outline the experimental methodologies employed, and illustrate the key signaling pathways involved.
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant efficacy of ML297 has been evaluated in two standard preclinical models: the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) seizure models in mice. These models are widely used to identify compounds that prevent seizure spread (MES) and those that elevate the seizure threshold (PTZ). The performance of ML297 is compared with the classical anticonvulsants phenytoin, carbamazepine, and valproic acid.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures. The table below summarizes the effective dose (ED50) of each compound required to protect 50% of the animals from the tonic hindlimb extension component of the seizure.
| Compound | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |
| ML297 | Mouse | ~60 | Intraperitoneal (i.p.) | [1] |
| Phenytoin | Mouse | 9.5 | Intraperitoneal (i.p.) | |
| Carbamazepine | Mouse | 8.8 | Intraperitoneal (i.p.) | |
| Valproic Acid | Mouse | 272 | Intraperitoneal (i.p.) |
Note: The presented ED50 values are compiled from various studies and should be interpreted with consideration of potential variations in experimental conditions.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ test is a model for generalized absence and myoclonic seizures, induced by the GABAA receptor antagonist pentylenetetrazol. The table below presents the effective dose (ED50) of each compound required to protect 50% of the animals from clonic seizures.
| Compound | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |
| ML297 | Mouse | 60 | Intraperitoneal (i.p.) | [1] |
| Phenytoin | Mouse | 45 | Intraperitoneal (i.p.) | |
| Carbamazepine | Mouse | 21.1 | Intraperitoneal (i.p.) | |
| Valproic Acid | Mouse | 150 | Intraperitoneal (i.p.) | [1] |
In direct comparative studies, ML297 at a dose of 60 mg/kg demonstrated equal or greater efficacy compared to sodium valproate (150 mg/kg) in both the MES and PTZ models.[1][2] In the PTZ test, ML297 significantly prevented convulsions and mortality.[1]
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of ML297 and classical anticonvulsants are mediated by distinct molecular mechanisms.
ML297 Signaling Pathway
ML297 is a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels that contain the GIRK1 subunit.[1][3][4][5] Activation of these channels leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. This mechanism is distinct from that of classical anticonvulsants.
Classical Anticonvulsant Signaling Pathways
Classical anticonvulsants primarily target voltage-gated sodium channels and enhance GABAergic inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
This test evaluates the ability of a compound to prevent the spread of seizures.
Apparatus:
-
An electroconvulsive shock apparatus (e.g., Ugo Basile ECT unit).
-
Corneal electrodes.
-
Electrode solution (e.g., 0.9% saline).
Procedure:
-
Male Swiss mice (20-25 g) are used.
-
The test compound (ML297, phenytoin, carbamazepine, or valproic acid) or vehicle is administered intraperitoneally (i.p.) at a specified time before the test.
-
Corneal electrodes are placed on the corneas of the mouse.
-
A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.
Pentylenetetrazol (PTZ) Seizure Test
This test assesses the ability of a compound to raise the seizure threshold.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline).
-
Syringes and needles for subcutaneous injection.
-
Observation chambers.
Procedure:
-
Male Swiss mice (18-25 g) are used.
-
The test compound (ML297, phenytoin, carbamazepine, or valproic acid) or vehicle is administered i.p. at a specified time before PTZ injection.
-
A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Each animal is placed in an individual observation chamber and observed for 30 minutes.
-
The presence or absence of clonic seizures (lasting for at least 5 seconds) is recorded.
-
Protection is defined as the absence of clonic seizures.
-
The ED50, the dose that protects 50% of the animals, is calculated using the log-probit method.
References
- 1. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GIRK1-Dependent Effects of ML297 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML297, with a focus on validating its GIRK1-dependent effects using knockout models. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective analysis for researchers in neuroscience and drug discovery.
Executive Summary
Data Presentation
Table 1: In Vitro Efficacy of ML297 on Different GIRK Channel Subunit Combinations
| GIRK Subunit Composition | ML297 Activity | EC50 (nM) | Method | Reference |
| GIRK1/2 | Activator | ~160 - 233 | Thallium Flux Assay, Electrophysiology | [1][3] |
| GIRK1/3 | Activator | - | Thallium Flux Assay | [1] |
| GIRK1/4 | Activator | - | Thallium Flux Assay | [1] |
| GIRK2 | Inactive | - | Thallium Flux Assay, Electrophysiology | [1][7] |
| GIRK2/3 | Inactive | - | Thallium Flux Assay | [1] |
Table 2: In Vivo Effects of ML297 in Wild-Type vs. GIRK1 Knockout Mice
| Behavioral/Physiological Effect | Wild-Type (WT) Mice | GIRK1 Knockout (Girk1-/-) Mice | Experimental Model | Reference |
| Anxiety-Related Behavior | Decreased | No effect | Elevated Plus Maze | [4][5] |
| Seizure Susceptibility | Decreased | - | Maximal Electroshock (MES) | [1][6] |
| Somatodendritic Currents | ML297-evoked currents observed | No ML297-evoked currents | Brain Slice Electrophysiology | [8] |
Table 3: Comparison of ML297 with Other GIRK Channel Activators
| Compound | Selectivity | Mechanism of Action | G-Protein Dependence | Reference |
| ML297 | GIRK1-containing channels | Requires F137 and D173 residues in GIRK1 | Independent | [3][4] |
| GiGA1 | Preferentially GIRK1-containing channels | Targets the alcohol-binding pocket | Independent | [9][10] |
| Ethanol | Non-selective | Interacts with a hydrophobic pocket | Independent | [9] |
| Baclofen (GABA-B agonist) | Activates GIRK channels via GPCRs | Gβγ subunit binding to the channel | Dependent | [3][7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) and a G-protein-coupled receptor (e.g., GABA-B receptor) to allow for comparative activation by agonists like baclofen.
-
Recording: Whole-cell currents are recorded at a holding potential of -70 mV. The extracellular solution contains a high concentration of potassium (e.g., 25 mM K+) to increase the inward current through GIRK channels.
-
Drug Application: ML297 is applied at various concentrations to determine the dose-response relationship and efficacy. The current response is measured as the change in holding current.
-
Data Analysis: The peak current density (pA/pF) is calculated to normalize for cell size. The EC50 is determined by fitting the concentration-response data to a Hill equation.
Thallium Flux Assay
-
Principle: This assay measures the influx of thallium ions (Tl+), which are permeable through potassium channels, into the cells. Thallium influx is detected by a fluorescent dye that increases in fluorescence upon binding Tl+.
-
Procedure: HEK293 cells expressing the GIRK channel subunits of interest are loaded with the thallium-sensitive fluorescent dye. A baseline fluorescence is established, and then a stimulus buffer containing thallium and the test compound (e.g., ML297) is added.
-
Measurement: The change in fluorescence over time is monitored using a fluorescence plate reader, which is proportional to the activity of the GIRK channels.
Generation and Use of GIRK1 Knockout (Girk1-/-) Mice
-
Generation: The generation of Girk1-/- mice has been previously described.[8] Typically, this involves targeted disruption of the Kcnj3 gene (which encodes GIRK1) using homologous recombination in embryonic stem cells.
-
Genotyping: Mice are genotyped using polymerase chain reaction (PCR) to confirm the absence of the wild-type Kcnj3 allele and the presence of the targeted allele.
-
Behavioral Testing: Wild-type and Girk1-/- littermates are used for behavioral experiments to control for genetic background. For anxiety testing, mice are administered ML297 or vehicle and their behavior is assessed in the elevated plus maze, measuring the time spent in the open and closed arms.[5] For seizure models, the latency to seizure onset after a maximal electroshock is measured.[6]
Mandatory Visualizations
Caption: GIRK signaling pathway showing both GPCR-dependent and direct activation by ML297.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 7. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bidirectional Influence of Limbic GIRK Channel Activation on Innate Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of ML297 and Other GIRK Channel Activators Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the activity of the G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML297. We present a comparative analysis of its performance against alternative compounds, supported by experimental data from various cell lines. This guide includes detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to ML297 and GIRK Channels
ML297 is a potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2][3] These channels are crucial regulators of neuronal excitability in the central nervous system and heart rate in the periphery. GIRK channels are tetramers formed by different combinations of four subunits (GIRK1-4). The most common subtypes in the brain are heterotetramers of GIRK1 and GIRK2 (GIRK1/2), while the primary cardiac subtype is a heterotetramer of GIRK1 and GIRK4 (GIRK1/4).[4][5] ML297 exhibits selectivity for GIRK channels containing the GIRK1 subunit.[2][6] Its mechanism of action is direct, not requiring G-protein activation, although it is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[7]
Quantitative Comparison of GIRK Channel Activators
The following tables summarize the in vitro activity of ML297 and two alternative GIRK channel activators, GAT1508 and GiGA1, in various cell lines. GAT1508 is a derivative of ML297 designed for greater selectivity for brain-specific GIRK1/2 channels over cardiac GIRK1/4 channels.[4][8] GiGA1 is a novel GIRK1-selective activator that binds to a different site on the channel than ML297.[9][10]
Table 1: Activity of ML297 in Recombinant and Native Cell Lines
| Cell Line | GIRK Subunit Composition | Assay Type | Parameter | Value (nM) | Reference |
| HEK293 | GIRK1/2 | Thallium Flux | EC50 | 160 | [2] |
| HEK293 | GIRK1/2 | Whole-Cell Patch Clamp | EC50 | 233 | [1] |
| HEK293 | GIRK1/3 | Thallium Flux | EC50 | 914 | [6] |
| HEK293 | GIRK1/4 | Thallium Flux | EC50 | 887 | [6] |
| HEK293 | GIRK2 | Thallium Flux | Activity | Inactive | [2][3] |
| HEK293 | GIRK2/3 | Thallium Flux | Activity | Inactive | [2][3] |
| Cultured Hippocampal Neurons | Endogenous GIRK1/2/3 | Whole-Cell Patch Clamp | Activity | Active | [7] |
Table 2: Comparative Activity of ML297, GAT1508, and GiGA1 in Recombinant Cell Lines
| Compound | Cell Line | GIRK Subunit Composition | Assay Type | Parameter | Value (nM) | Reference |
| ML297 | HEK293 | GIRK1/2 | Whole-Cell Patch Clamp | EC50 | ~100-233 | [1][4] |
| HEK293 | GIRK1/4 | Whole-Cell Patch Clamp | EC50 | ~1000 | [4] | |
| GAT1508 | HEK293 | GIRK1/2 | Whole-Cell Patch Clamp | EC50 | 75 | [8] |
| HEK293 | GIRK1/4 | Whole-Cell Patch Clamp | Activity | Inactive | [4] | |
| Xenopus Oocytes | GIRK1/2 | Two-Electrode Voltage Clamp | EC50 | 370 | [5] | |
| Xenopus Oocytes | GIRK1/4 | Two-Electrode Voltage Clamp | Activity | Inactive | [4] | |
| GiGA1 | HEK293T | GIRK1/2 | Not Specified | EC50 | 31,000 | [9][10] |
| HEK293T | GIRK1/3 | Not Specified | Activity | Low | [11] | |
| HEK293T | GIRK1/4 | Not Specified | Activity | Low | [11] | |
| HEK293T | GIRK2/3 | Not Specified | Activity | Inactive | [9] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of GIRK channels and the general workflows for the experimental protocols used to assess the activity of ML297 and its alternatives.
References
- 1. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3801504A1 - Selective ligands for modulation of girk channels - Google Patents [patents.google.com]
- 6. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 7. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GAT1508 | GIRK1/2 activator | Probechem Biochemicals [probechem.com]
- 9. GiGA1 | GIRK1/2 activator | Probechem Biochemicals [probechem.com]
- 10. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Selectivity Profile of ML297 Against Other Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ML297, a known activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, against a panel of other ion channels. The data presented is compiled from publicly available research to assist in evaluating the compound's specificity and potential off-target effects.
Data Presentation: Quantitative Analysis of ML297's Selectivity
The following table summarizes the activity of ML297 against various ion channels. The data is primarily derived from electrophysiological and thallium flux assays.
| Target Ion Channel | Subunit Composition | Assay Type | ML297 Activity | Potency (IC50/EC50) | Reference |
| GIRK/Kir3 | Kir3.1/Kir3.2 (GIRK1/2) | Thallium Flux / Electrophysiology | Activator | ~160 nM (EC50) | [1][2] |
| Kir3.1/Kir3.3 (GIRK1/3) | Thallium Flux | Activator | 914 nM (IC50) | [2][3] | |
| Kir3.1/Kir3.4 (GIRK1/4) | Thallium Flux | Activator | 887 nM (IC50) | [2][3] | |
| Kir3.2 (GIRK2) | Thallium Flux / Electrophysiology | No Effect | - | [1] | |
| Kir3.2/Kir3.3 (GIRK2/3) | Thallium Flux / Electrophysiology | No Effect | - | [1][2][3] | |
| Kir2 | Kir2.1 | Thallium Flux | No Effect | - | [1][2][3] |
| Kv7 | Kv7.4 | Thallium Flux | No Effect | - | [1][2][3] |
| hERG | Kv11.1 | Thallium Flux | Partial Inhibitor (~60% at 100 µM) | ~10 µM (IC50) | [1] |
| Other Targets | 5-HT2b Receptor | Radioligand Binding | Modest Activity (<50% binding at 10 µM) | - | [1] |
| Sigma σ1 Receptor | Radioligand Binding | Modest Activity (<50% binding at 10 µM) | - | [1] | |
| GABAA Receptor | Radioligand Binding | Modest Activity (<50% binding at 10 µM) | - | [1] |
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental methodologies: thallium flux assays for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed functional characterization.
Thallium Flux Assay
This high-throughput assay is used to screen for modulators of potassium channels. The assay indirectly measures channel activity by detecting the flux of thallium ions (Tl+), a surrogate for K+, through the channel pore.
-
Cell Lines: HEK-293 cells stably expressing the specific ion channel subunits of interest were used.
-
Assay Principle: Cells are loaded with a thallium-sensitive fluorescent dye. Upon channel activation, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.
-
Procedure:
-
Cells are plated in multi-well plates.
-
Cells are loaded with a proprietary thallium-sensitive indicator dye.
-
A baseline fluorescence is measured.
-
ML297 at various concentrations is added to the wells.
-
A stimulus solution containing thallium is added to initiate ion flux.
-
The change in fluorescence intensity over time is measured using a plate reader.
-
Data is analyzed to determine the concentration-response relationship and calculate EC50 or IC50 values.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and provides detailed information about the biophysical and pharmacological properties of the channels.
-
Cell Preparation: HEK-293 cells stably expressing the target ion channel subunits are cultured on glass coverslips.
-
Recording Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 20 KCl, 2 MgCl2, 0.5 CaCl2, 10 HEPES; pH adjusted to 7.4.[1]
-
Intracellular Solution (in mM): Specific composition varies but typically contains a high concentration of a potassium salt (e.g., K-gluconate or KCl), a pH buffer (e.g., HEPES), and a chelator for intracellular calcium (e.g., EGTA).
-
-
Recording Procedure:
-
A glass micropipette with a tip diameter of a few micrometers is filled with the intracellular solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is ruptured by applying a brief pulse of suction, establishing a whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV) using a patch-clamp amplifier.
-
Voltage protocols (e.g., voltage steps or ramps) are applied to elicit ion channel currents.
-
ML297 is applied to the cell via a perfusion system, and the resulting changes in current are recorded.
-
Data is acquired and analyzed to determine the effect of ML297 on channel activity, including potency, efficacy, and kinetics.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to the evaluation of ML297.
Caption: Experimental workflow for identifying and characterizing selective ion channel modulators like ML297.
Caption: Logical relationship of ML297's activity across different ion channel subtypes.
References
Safety Operating Guide
Proper Disposal of ML297: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for ML297, a selective activator of the G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
ML297, with the chemical formula C₁₇H₁₄F₂N₄O, is recognized for its potential in neurological research. Due to its chemical nature and potential environmental impact, it is imperative to follow established safety protocols for its disposal.
Key Safety and Disposal Information
Based on available safety data, ML297 is classified as hazardous to the aquatic environment. Therefore, it must not be disposed of down the drain or in regular waste streams. The primary route for disposal is through a licensed professional waste disposal service.
| Identifier | Value |
| Chemical Name | N-(3,4-Difluorophenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea |
| CAS Number | 1443246-62-5 |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P273: Avoid release to the environment. |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Experimental Protocols for Disposal
The disposal of ML297, whether in solid form or in solution, should be conducted in accordance with institutional and local regulations for hazardous chemical waste.
Solid Waste Disposal:
-
Collection: Collect waste ML297 powder and any contaminated consumables (e.g., weighing boats, pipette tips, gloves) in a clearly labeled, sealed container. The container should be compatible with chemical waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "N-(3,4-Difluorophenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (ML297)".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Liquid Waste Disposal (Solutions):
-
Solvent Compatibility: ML297 is often dissolved in solvents such as DMSO. Waste solutions should be collected in a designated, sealed container that is compatible with the solvent used.
-
Segregation: Do not mix ML297 waste solutions with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "N-(3,4-Difluorophenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (ML297)" and the solvent used (e.g., "in DMSO").
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for disposal through your institution's EHS office or a licensed contractor.
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of ML297.
Caption: Workflow for the proper disposal of ML297 waste.
Safeguarding Your Research: A Guide to Handling ML297
For researchers, scientists, and drug development professionals working with the selective GIRK potassium channel activator ML297, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Handling
When handling ML297, particularly in its powdered form, adherence to standard laboratory safety protocols for chemical compounds with limited toxicological information is crucial. The following personal protective equipment is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against accidental splashes or dust exposure.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. It is advisable to double-glove, especially when handling larger quantities or for prolonged periods.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) is recommended to prevent inhalation of fine particles.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect street clothes from contamination. Closed-toe shoes are mandatory.
It is best practice to handle ML297 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Chemical and Physical Properties
A summary of the key quantitative data for ML297 is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 328.32 g/mol |
| Solubility in DMSO | Up to 45 mg/mL |
| Solubility in Ethanol | Up to 20 mg/mL |
| Storage Temperature | -20°C |
Operational Workflow for Handling ML297
The following diagram outlines the standard operating procedure for working with ML297, from initial preparation to final disposal.
Disposal Plan
ML297 is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1]
-
Solid Waste: All solid waste contaminated with ML297, including empty containers, weighing paper, and contaminated PPE (such as gloves), should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing ML297 should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not dispose of ML297 solutions down the drain.
-
Disposal: All waste containing ML297 must be disposed of through an approved waste disposal plant.[1] Follow your institution's and local regulations for hazardous waste disposal.
By adhering to these safety protocols and operational procedures, researchers can confidently and safely work with ML297 while minimizing risks to themselves and the environment. Always consult your institution's safety officer and the most recent Safety Data Sheet (SDS) for ML297 for the most comprehensive and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
